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  • Product: (4-Formyl-3-hydroxyphenyl)boronic acid
  • CAS: 1228829-30-8

Core Science & Biosynthesis

Foundational

The Strategic Utility of (4-Formyl-3-hydroxyphenyl)boronic Acid in Advanced Synthesis: A Technical Guide

Executive Summary In the realm of advanced organic synthesis and supramolecular chemistry, the design of complex architectures requires building blocks with highly predictable, orthogonal reactivity. (4-Formyl-3-hydroxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and supramolecular chemistry, the design of complex architectures requires building blocks with highly predictable, orthogonal reactivity. (4-Formyl-3-hydroxyphenyl)boronic acid (CAS 1228829-30-8) [1]—and its corresponding pinacol ester—stands out as a premier trifunctional synthon. By combining a boronic acid moiety with an ortho-hydroxyaldehyde (salicylaldehyde) motif on a single benzene ring, this molecule enables the rapid, stepwise construction of complex fluorophores, dynamic covalent macrocycles, and heteroleptic metal-organic cages.

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for leveraging this molecule in cutting-edge chemical development.

Chemical Anatomy and Orthogonal Reactivity

The power of (4-Formyl-3-hydroxyphenyl)boronic acid lies in the distinct electronic and steric properties of its three functional groups, which allow for chemoselective transformations without the need for exhaustive protection-deprotection steps.

  • The Boronic Acid (-B(OH)₂) : Positioned for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). It acts as the primary site for carbon-carbon bond formation, allowing the extension of the aromatic backbone.

  • The Formyl Group (-CHO) : Highly electrophilic, serving as the primary site for nucleophilic attack by primary amines (to form imines) or active methylenes (for Knoevenagel condensations).

  • The Hydroxyl Group (-OH) : Situated ortho to the formyl group, it plays a dual mechanistic role. In imine formation, it stabilizes the resulting Schiff base via strong intramolecular hydrogen bonding (O-H···N). In coumarin synthesis, it acts as the intramolecular nucleophile that drives lactonization.

ReactivityMap Center (4-Formyl-3-hydroxyphenyl) boronic acid Boronic Boronic Acid Group (-B(OH)2) Center->Boronic Formyl Formyl Group (-CHO) Center->Formyl Hydroxyl Hydroxyl Group (-OH) Center->Hydroxyl Suzuki Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) Boronic->Suzuki Pd(0), Base Imine Schiff Base Condensation (Salen/Salphen Ligands) Formyl->Imine Primary Amines Coumarin Knoevenagel Condensation (Coumarin Dyes) Formyl->Coumarin Active Methylene Hydroxyl->Imine H-bond stabilization Hydroxyl->Coumarin Lactonization

Caption: Orthogonal reactivity map of (4-Formyl-3-hydroxyphenyl)boronic acid.

Core Synthetic Workflows & Causality

Workflow A: Suzuki-Miyaura Cross-Coupling (Backbone Extension)

To build extended π-conjugated systems or multidentate ligand backbones, the boronic acid is reacted with aryl halides. Causality & Expert Insight : The key challenge is preventing the degradation or unwanted side reactions of the unprotected aldehyde. By utilizing mild bases (like K₂CO₃ or Cs₂CO₃) and carefully controlling the temperature, the Pd(0) catalytic cycle (oxidative addition, transmetalation, reductive elimination) proceeds selectively at the C-B bond. The aldehyde remains intact because it cannot undergo oxidative addition, and the mild base prevents unwanted aldol condensations [2]. Note: In complex syntheses, the pinacol ester (BPin) variant is often preferred to prevent protodeboronation.

Workflow B: Salphen Macrocyclization & Heteroleptic Cage Assembly

The ortho-hydroxyaldehyde motif is the textbook precursor for Salen and Salphen ligands. Causality & Expert Insight : When reacted with diamines (e.g., o-phenylenediamine), a dynamic covalent condensation occurs. The addition of a metal template, such as Co(II), drives the equilibrium toward the closed macrocycle. Co(II) is kinetically labile, allowing the system to "error-correct" and find the thermodynamic minimum (narcissistic self-sorting). Once assembled, aerobic oxidation converts Co(II) to Co(III). Because Co(III) is a low-spin d6 ion, it is kinetically inert. This oxidation "locks" the cage, preventing further ligand exchange and yielding a highly stable supramolecular architecture[3][4].

Workflow C: Tandem Coumarin Synthesis

Coumarins are highly fluorescent scaffolds used in sensing and biological imaging. Causality & Expert Insight : Reacting the salicylaldehyde moiety with an active methylene compound (e.g., 2-benzimidazolylacetonitrile) in the presence of piperidine triggers a Knoevenagel condensation. The intermediate alkene is perfectly positioned for the adjacent phenoxide (deprotonated hydroxyl) to attack the nitrile or ester group, driving an irreversible intramolecular lactonization to form the rigid pyran-2-one ring of the coumarin[2].

Quantitative Data Summary

The table below synthesizes typical reaction parameters and yields for the three primary functional transformations of this building block, based on recent literature [2][3][4].

Reaction TypeTarget Functional Group(s)Typical Reagents & CatalystTemp / TimeYield RangeKey Application
Suzuki Coupling Boronic Acid (-B(OH)₂)Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O80°C / 12-24h75% - 92%TPE-coumarins, Ligand backbones
Schiff Base Condensation Formyl (-CHO) & Hydroxyl (-OH)o-Phenylenediamine, trace HCl, DCM/MeOH25°C / 12h85% - 99%Salphen macrocycles, Metal cages
Knoevenagel / Lactonization Formyl (-CHO) & Hydroxyl (-OH)Active methylene, Piperidine (cat.), EtOH80°C / 4-8h65% - 85%Fluorescent probes, OLED materials

Experimental Methodologies

Protocol 1: Site-Selective Suzuki Coupling (Preserving the Salicylaldehyde)

Objective: Synthesize a bis-salicylaldehyde ligand backbone.

  • Preparation : In a Schlenk flask under N₂ atmosphere, combine 1.0 eq of the aryl dibromide (e.g., 2,7-dibromo-9,9-dimethylacridine derivative) and 2.2 eq of 4-formyl-3-hydroxyphenylboronic acid pinacol ester.

  • Catalyst & Base : Add 0.05 eq of Pd(PPh₃)₄ and 3.0 eq of K₂CO₃.

  • Solvent System : Inject a degassed mixture of Toluene/Ethanol/Water (typically 2:1:1 v/v/v). The biphasic system ensures solubility of both the organic substrates and the inorganic base.

  • Reaction : Heat the mixture to 80°C and stir vigorously for 16 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the extended bis-salicylaldehyde.

Protocol 2: Synthesis of Co(III)-Salphen Coordination Cages

Objective: Assemble a kinetically locked supramolecular cage.

  • Macrocyclization : Dissolve 1.0 eq of the bis-salicylaldehyde (from Protocol 1) and 1.0 eq of o-phenylenediamine in a 1:1 mixture of DCM/MeOH. Add a catalytic drop of concentrated HCl. Stir at room temperature for 12 hours to form the dynamic Salphen macrocycle [4].

  • Metalation (Labile State) : Add 1.0 eq of Co(OAc)₂·4H₂O to the solution. The solution will shift in color (typically to a deep red/brown) as the kinetically labile Co(II) coordinates to the N₂O₂ pocket.

  • Oxidation (Inert State) : Open the flask to the atmosphere and stir for an additional 12 hours. Aerobic oxidation converts Co(II) to Co(III), locking the geometry.

  • Isolation : Precipitate the product by adding diethyl ether, centrifuge, and wash the solid to isolate the pure Co(III)-salphen cage [3].

Workflow Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3) Step2 Step 2: Imine Condensation (o-Phenylenediamine, H+) Step1->Step2 Bis-salicylaldehyde Step3 Step 3: Metalation (Co(OAc)2, Labile Co(II)) Step2->Step3 Salphen Macrocycle Step4 Step 4: Aerobic Oxidation (Inert Co(III) Cage) Step3->Step4 O2 (Air)

Caption: Stepwise synthesis of kinetically locked Co(III)-salphen coordination cages.

References

  • Royal Society of Chemistry. Synthesis of π-conjugated coumarins and their derivatives for supramolecular applications. Nanoscience: Volume 7. Retrieved from: [Link]

  • ResearchGate. Shape-Complementary Multicomponent Assembly of Low-Symmetry Co(III)Salphen-Based Coordination Cages. Retrieved from:[Link]

  • Repository of the TU Dortmund. Design and Synthesis of Novel Self-Assembled Supramolecular Coordination Cages. Retrieved from: [Link]

Exploratory

A Technical Guide to the Interaction of (4-Formyl-3-hydroxyphenyl)boronic Acid with Biomolecules

Introduction: A Molecule of Triple Reactivity (4-Formyl-3-hydroxyphenyl)boronic acid is a unique trifunctional molecule poised at the intersection of chemistry and biology. Its structure, featuring a phenyl ring substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Triple Reactivity

(4-Formyl-3-hydroxyphenyl)boronic acid is a unique trifunctional molecule poised at the intersection of chemistry and biology. Its structure, featuring a phenyl ring substituted with a boronic acid, an aldehyde (formyl group), and a hydroxyl group, provides a versatile platform for interacting with biological macromolecules. This multi-modal reactivity makes it a powerful tool in chemical biology, diagnostics, and as a scaffold in drug discovery. This guide provides an in-depth exploration of the core chemical principles governing its interactions with biomolecules, detailed experimental protocols for studying these interactions, and a summary of its applications for researchers, scientists, and drug development professionals.

The significance of this compound lies in its ability to engage in three distinct types of chemical interactions:

  • Reversible Covalent Bonding: The boronic acid moiety can form stable, yet reversible, covalent bonds with cis-1,2- and -1,3-diols.

  • Covalent Imine Formation: The formyl group acts as an electrophile, readily reacting with primary amines to form Schiff bases (imines).

  • Hydrogen Bonding & Electronic Modulation: The phenolic hydroxyl group influences the electronic properties of the ring and participates in hydrogen bonding, further tuning the molecule's binding specificity and affinity.

This guide will dissect each of these functionalities, providing a clear rationale for how they can be exploited to probe and manipulate biological systems.

Chapter 1: The Chemistry of Interaction - Core Principles

The utility of (4-Formyl-3-hydroxyphenyl)boronic acid stems from the distinct chemical properties of its three functional groups. Understanding these individual contributions is key to designing effective experiments and applications.

The Boronic Acid Moiety: A Reversible Anchor for Diols

The cornerstone of this molecule's biological interactivity is the boronic acid group (-B(OH)_2). Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[1] This equilibrium is pH-dependent. Under basic conditions, the boron atom is attacked by a hydroxide ion, forming the more reactive tetrahedral boronate anion.[1]

This tetrahedral anion readily undergoes a reversible condensation reaction with molecules containing cis-diol functionalities, which are abundant in biology, particularly in:

  • Saccharides: The ribose sugar in RNA and the glycan chains of glycoproteins contain cis-diols.[2][3]

  • Catechols: Neurotransmitters like dopamine and certain protein side chains (after modification) can present a catechol group.

The reaction forms a stable five- or six-membered cyclic boronate ester.[4] This interaction is highly dependent on pH; the ester bond is favored at alkaline pH and readily dissociates under acidic conditions.[4][5] This pH-switchable binding is a critical feature, enabling controlled capture and release of target biomolecules.[3] The optimal pH for ester formation is generally between the pKa of the boronic acid and the pKa of the diol.[6][7]

Fig 2. Schiff base formation with a primary amine.
The Phenolic Hydroxyl Group: Modulating Reactivity

The hydroxyl group at position 3 is not merely a spectator. It plays two crucial roles:

  • Electronic Influence: As an electron-donating group, it influences the acidity (pKa) of the boronic acid and the reactivity of the aldehyde, subtly tuning their interaction profiles.

  • Hydrogen Bonding: It can act as a hydrogen bond donor or acceptor, providing an additional, non-covalent interaction that can enhance binding affinity and specificity within a protein's binding pocket.

The interplay of these three groups allows for synergistic or multi-modal targeting, where the molecule can first anchor via the boronic acid and then form a secondary covalent link via the aldehyde, leading to high-affinity, specific interactions.

Chapter 2: Interactions with Key Biomolecule Classes

The unique chemical functionalities of (4-Formyl-3-hydroxyphenyl)boronic acid enable it to target a diverse range of essential biomolecules.

Glycoproteins and Glycans

Glycoproteins, proteins decorated with complex carbohydrate chains (glycans), are central to cellular communication and recognition. The abundance of cis-diols in these glycans makes them prime targets for boronic acids. Boronate affinity chromatography (BAC) is a powerful technique that utilizes immobilized boronic acids to selectively capture and enrich glycoproteins from complex biological mixtures like cell lysates or plasma. [3][4][8]This method is invaluable for glycoproteomic studies, allowing researchers to identify disease biomarkers and understand the roles of protein glycosylation. [3][9]

Enzymes

Boronic acids have emerged as a significant class of enzyme inhibitors. [10][11][12]They can act as transition-state analogs, particularly for serine proteases, where the boron atom forms a covalent adduct with the catalytic serine residue, mimicking the tetrahedral intermediate of peptide hydrolysis. [13]The approval of the boronic acid-containing drug Bortezomib for treating multiple myeloma highlights the therapeutic potential of this class of compounds. [10]11boronic acid can inhibit enzymes through multiple mechanisms:

  • Active Site Covalent Inhibition: The boronic acid can target catalytic residues like serine or the hydroxide anion in metalloenzymes. [13][14]* Allosteric Site Binding: It can bind to pockets containing diol-bearing cofactors (e.g., ATP/ADP) or glycosylated residues.

  • Surface Lysine Modification: The formyl group can covalently modify surface lysine residues, potentially disrupting protein-protein interactions or inducing conformational changes.

Ribonucleic Acid (RNA)

Unlike DNA, RNA contains a ribose sugar with a 2'-hydroxyl group, creating a cis-diol with the 3'-hydroxyl. This makes RNA a specific target for boronic acids. [2][15]This interaction can be exploited for:

  • RNA Labeling and Purification: Boronic acids can be used to selectively capture and purify RNA from mixtures containing DNA. [2][15]* RNA Therapeutics: Peptides or other molecules functionalized with boronic acids have been shown to bind structured RNA targets, such as the HIV-1 RRE RNA, suggesting a novel avenue for therapeutic intervention. [15][16]The boronic acid moiety provides a unique binding mode that can increase affinity and selectivity for a specific RNA fold. [16]

Chapter 3: Experimental Protocols for Studying Interactions

To harness the potential of (4-Formyl-3-hydroxyphenyl)boronic acid, rigorous and well-controlled experimental methods are essential. This section provides validated protocols and an overview of key biophysical techniques.

Protocol: Boronate Affinity Chromatography for Glycoprotein Enrichment

This protocol details the enrichment of glycoproteins from a complex protein lysate using a boronic acid-functionalized resin.

Causality: This method relies on the pH-dependent covalent interaction between the boronic acid on the resin and the cis-diols on the glycoproteins. The high pH of the binding buffer promotes the formation of the reactive tetrahedral boronate anion, driving the formation of the cyclic ester complex. The acidic elution buffer protonates the complex, causing it to dissociate and release the bound glycoproteins. The wash steps are critical for removing non-specifically bound proteins.

Fig 3. Workflow for glycoprotein enrichment.

Materials:

  • Boronic Acid-functionalized Agarose Resin

  • Binding Buffer: 50 mM HEPES, 500 mM NaCl, pH 8.5

  • Elution Buffer: 100 mM Glycine-HCl, pH 2.5

  • Protein Lysate (e.g., from cultured cells)

  • Microcentrifuge tubes, rotator, refrigerated centrifuge

Methodology:

  • Resin Preparation: Add 100 µL of 50% resin slurry to a microcentrifuge tube. Wash the resin twice with 1 mL of Binding Buffer, centrifuging at 1000 x g for 1 minute between washes.

  • Lysate Preparation: Prepare 1 mg of total protein lysate in 1 mL of Binding Buffer.

  • Binding: Add the prepared lysate to the washed resin. Incubate for 1 hour at 4°C on a rotator.

  • Washing: Centrifuge the tube at 1000 x g for 1 minute and discard the supernatant (this is the "flow-through" fraction, containing non-bound proteins). Wash the resin three times with 1 mL of Binding Buffer.

  • Elution: After the final wash, add 100 µL of Elution Buffer to the resin. Vortex briefly and incubate for 15 minutes at room temperature.

  • Collection: Centrifuge at 2000 x g for 2 minutes. Carefully collect the supernatant, which contains the enriched glycoproteins.

  • Analysis: Analyze the eluted fraction by SDS-PAGE, Western blot, or mass spectrometry.

Self-Validation/Controls:

  • Non-Glycoprotein Control: Spike the lysate with a known non-glycosylated protein (e.g., myoglobin). It should appear primarily in the flow-through fraction, not the eluate. [17]* Competitive Elution: As an alternative to pH elution, elute with a buffer containing a high concentration of a competing diol like sorbitol (e.g., 100 mM Sorbitol in Binding Buffer). This confirms the specificity of the boronate-diol interaction.

Biophysical Characterization Techniques

Quantifying the binding affinity and thermodynamics of (4-Formyl-3-hydroxyphenyl)boronic acid with a target biomolecule is crucial for understanding its mechanism of action. A variety of biophysical techniques can be employed for this purpose. [18][19][20]

Technique Information Provided Key Strengths Considerations
Isothermal Titration Calorimetry (ITC) Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) Label-free; provides a complete thermodynamic profile of the interaction in solution. [21] Requires relatively large amounts of pure protein.
Surface Plasmon Resonance (SPR) Affinity (Kd), Association/Dissociation Kinetics (kon/koff) Real-time, label-free analysis of kinetics. [20][21]High sensitivity. Requires immobilization of one binding partner, which can affect activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Binding Site Mapping, Affinity (Kd), Structural Changes Provides atomic-level resolution of the interaction site in solution. [22] Requires high concentrations of isotopically labeled protein; limited by protein size. [20]
Mass Spectrometry (MS) Identification of Covalent Adducts, Binding Stoichiometry High sensitivity; can precisely identify sites of covalent modification. [19] Can be disruptive to non-covalent complexes unless native MS is used.

| Differential Scanning Fluorimetry (DSF) | Ligand-induced Thermal Stabilization (ΔTm) | High-throughput screening method for identifying binding "hits". [21]| Indirect measure of binding; does not provide affinity values directly. |

Chapter 4: Applications in Drug Development and Diagnostics

The unique properties of (4-Formyl-3-hydroxyphenyl)boronic acid and related structures have led to their increasing use in biomedical applications.

  • Drug Discovery: Boronic acids are recognized as privileged scaffolds in medicinal chemistry. [23][24]Their ability to form reversible covalent bonds with enzyme active sites makes them potent and specific inhibitors. [10][14]The development of boronic acid-based drugs like Bortezomib (proteasome inhibitor), Vaborbactam (β-lactamase inhibitor), and Tavaborole (antifungal) demonstrates the clinical success of this chemical class. [23]The trifunctional nature of the title compound offers a starting point for developing inhibitors with dual-binding modes for enhanced potency and selectivity.

  • Diagnostic Probes and Sensors: The interaction between boronic acids and saccharides is widely used to design fluorescent sensors for glucose and other biologically important sugars. [7]The binding event can trigger a change in fluorescence through mechanisms like photoinduced electron transfer (PET) or by altering the electronic environment of a nearby fluorophore.

  • Bioconjugation and Materials Science: Boronic acids are used to create "smart" materials, such as hydrogels that swell or dissolve in response to changes in pH or glucose concentration. [7]They also serve as chemical handles for the specific modification of proteins and the traceless delivery of therapeutic payloads into cells. [2]

Conclusion and Future Outlook

(4-Formyl-3-hydroxyphenyl)boronic acid is more than a simple chemical reagent; it is a sophisticated molecular tool. Its trifunctional nature—combining pH-sensitive diol recognition, amine-reactive covalent coupling, and hydrogen-bonding capabilities—provides a rich chemical space for probing complex biological systems. From enriching entire glycoproteomes to inhibiting specific enzymes and targeting structured RNA, its applications are broad and impactful. As our understanding of the nuanced roles of post-translational modifications and non-coding RNAs in disease continues to grow, the demand for versatile chemical probes like this will only increase. Future work will likely focus on incorporating this scaffold into more complex molecular architectures for targeted drug delivery, advanced diagnostic systems, and the creation of novel biomaterials.

References

  • An, H., Wang, T., & Wang, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(25), 2959-2970. Available at: [Link]

  • Ghosh, S., & Kumar, A. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. In Biophysics. IntechOpen. Available at: [Link]

  • Dubey, K. D., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Molecules, 26(7), 2008. Available at: [Link]

  • Ghosh, S., & Kumar, A. (2018). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Biophysics. Available at: [Link]

  • Piras, M., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(22), 16487. Available at: [Link]

  • Subasi, N. T. (2022). Overview of Schiff Bases. In Schiff Bases. IntechOpen. Available at: [Link]

  • BYJU'S. (2020). Synthesis of Schiff Bases. Available at: [Link]

  • Petho, Z., & Wright, G. D. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Methods in Molecular Biology. Humana Press. Available at: [Link]

  • Rapp, T. L., et al. (2015). Boronic acid functionalized polymers and hydrogels for biomedical applications. Polymer Chemistry, 6(42), 7349-7362. Available at: [Link]

  • Chemistry Steps. (2020). Imines from Aldehydes and Ketones with Primary Amines. Available at: [Link]

  • University of Babylon. (n.d.). SCHIFF BASES. Available at: [Link]

  • An, H., Wang, T., & Wang, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(25), 2959-2970. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reaction with Primary Amines to form Imines. Available at: [Link]

  • An, H., Wang, T., & Wang, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(25), 2959-2970. Available at: [Link]

  • Lee, J., et al. (2012). Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA. Chemical Communications, 48(73), 9141-9143. Available at: [Link]

  • Omics Online. (2024). Exploring Molecular Interactions: A Guide to Biophysical Techniques. Available at: [Link]

  • Ku, K., et al. (2014). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry - An Asian Journal, 9(12), 3468-3476. Available at: [Link]

  • Creative Biostructure. (2025). NMR for Studying Protein-Ligand Interactions. Available at: [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Available at: [Link]

  • ResearchGate. (2026). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4921-4932. Available at: [Link]

  • Stephenson-Brown, A., et al. (2015). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. The Journal of Organic Chemistry, 80(13), 6533-6542. Available at: [Link]

  • Zhang, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13914-13929. Available at: [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(14), 3740-3767. Available at: [Link]

  • ResearchGate. (2014). Workflow of the boronic acid‐based enrichment method for comprehensive... Available at: [Link]

  • Nishiyabu, R., & Anslyn, E. V. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry, 3(9), 544-557. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4921-4932. Available at: [Link]

  • Ku, K., et al. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. Chemistry - An Asian Journal, 9(12), 3468-3476. Available at: [Link]

  • De, S., et al. (2015). Targeting folded RNA: A branched peptide boronic acid that binds to a large surface area of HIV-1 RRE RNA. Chemical Science, 6(8), 4610-4619. Available at: [Link]

  • Zhang, Q., et al. (2013). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics, 12(11), 3134-3144. Available at: [Link]

  • Li, M., & Wang, B. (2009). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Molecules, 14(3), 1146-1164. Available at: [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Available at: [Link]

  • Xiao, H., et al. (2016). A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics. In Neuromethods. Humana Press. Available at: [Link]

  • Guttman, A., et al. (2010). Boronic acid lectin affinity chromatography (BLAC). 3. Temperature dependence of glycoprotein isolation and enrichment. Electrophoresis, 31(13), 2216-2221. Available at: [Link]

  • Sharma, A., et al. (2022). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Journal of Biological Chemistry, 298(11), 102551. Available at: [Link]

  • Curia Global. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA). Available at: [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. Available at: [Link]

  • Liénard, B. M. R., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(13), 2631-2635. Available at: [Link]

  • Kanekiyo, Y., & Tao, H. (2007). Reaction mechanism of boronic acid with diols having high pKa in alkaline solution. Journal of Physical Organic Chemistry, 20(8), 587-593. Available at: [Link]

  • Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 493. Available at: [Link]

  • ResearchGate. (2008). Phenyl boronic acid complexes of diols and hydroxyacids. Available at: [Link]

  • Sabbah, M. A. (2019). Regio- and Enantioselective Monofunctionalization of Diols via Hemiboronic Acid Catalysis. Electronic Theses and Dissertations. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

  • ResearchGate. (n.d.). Variation of 4-formylphenyl boronic acid used to formulate conjugates. Available at: [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. Future Medicinal Chemistry, 12(1), 69-85. Available at: [Link]

  • South Dakota State University Open PRAIRIE. (2008). Preprint: Phenyl boronic acid complexes of diols and hydroxyacids. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for Suzuki-Miyaura Coupling of (4-Formyl-3-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (4-Formyl-3-hydroxyphenyl)boronic acid in Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-Formyl-3-hydroxyphenyl)boronic acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[1][2][3] This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1][4]

(4-Formyl-3-hydroxyphenyl)boronic acid is a particularly valuable building block, incorporating three key functionalities: a boronic acid for the cross-coupling, a directing hydroxyl group, and a versatile formyl group. The simultaneous presence of the ortho-hydroxyl and para-formyl groups relative to the boronic acid presents unique opportunities and challenges in molecular design. The hydroxyl group can influence the reaction's stereochemistry and electronic properties, while the formyl group serves as a synthetic handle for subsequent transformations such as reductive amination, oxidation to a carboxylic acid, or olefination.

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling using (4-Formyl-3-hydroxyphenyl)boronic acid, offering a detailed protocol, insights into the reaction mechanism, and strategies for troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the aryl/vinyl group and the halide (or triflate) of the coupling partner, forming a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[3]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (Aryl Halide) Ar-Pd(II)-X_L2 Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OH)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(L)n-Ar' Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization depending on the specific aryl halide used.

Reagents and Materials
  • (4-Formyl-3-hydroxyphenyl)boronic acid

  • Aryl halide (bromide or iodide recommended for higher reactivity)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, or [Pd(dppf)Cl₂])

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, stirring and heating equipment

Detailed Experimental Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add (4-Formyl-3-hydroxyphenyl)boronic acid (1.2 equivalents).

    • Add the aryl halide (1.0 equivalent).

    • Add the base (2.0-3.0 equivalents). For example, potassium carbonate (K₂CO₃).

    • Add the palladium catalyst (1-5 mol%). For instance, Pd(PPh₃)₄ (3 mol%).

    • The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition:

    • Through the septum, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent should be added in a quantity to make the final concentration of the limiting reagent approximately 0.1 M.

  • Reaction Execution:

    • The reaction mixture is heated to 80-100 °C with vigorous stirring.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Diagram: Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagent_Addition Add Boronic Acid, Aryl Halide, Base, and Catalyst to Flask Start->Reagent_Addition Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagent_Addition->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir (80-100 °C) Solvent_Addition->Heating_Stirring Monitoring Monitor Reaction (TLC/LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Key Considerations and Troubleshooting

The presence of the ortho-hydroxyl and para-formyl groups on the boronic acid necessitates careful consideration of the reaction conditions.

ParameterRecommendationRationale & Troubleshooting
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, [Pd(dppf)Cl₂]Bulky, electron-rich phosphine ligands like SPhos can be effective for sterically hindered substrates. If the reaction is sluggish, consider a more active catalyst system.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical for activating the boronic acid.[2] K₃PO₄ is a stronger base and can be effective for less reactive aryl chlorides. If deboronation is observed, a milder base like NaHCO₃ might be beneficial.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions may be required for sensitive substrates.
Temperature 80-100 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. If side reactions are observed, lowering the temperature may be necessary.
Side Reactions Homocoupling, DeboronationHomocoupling of the boronic acid can occur, especially in the presence of oxygen. Ensure thorough degassing of the solvent and reaction mixture. Protodeboronation (replacement of the boronic acid group with a hydrogen) can be minimized by using milder bases and ensuring the reaction is not run for an excessively long time.
Purification Column ChromatographyThe product, containing both a hydroxyl and a formyl group, will be more polar than simple biaryls. This should be considered when choosing the eluent for chromatography.

Conclusion

The Suzuki-Miyaura coupling of (4-Formyl-3-hydroxyphenyl)boronic acid is a highly effective method for the synthesis of functionalized biaryl compounds. By carefully selecting the catalyst, base, and solvent system, and by diligently monitoring the reaction, researchers can achieve high yields of the desired products. The protocol and considerations provided in these application notes offer a solid foundation for the successful implementation of this valuable transformation in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 539-546. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

Sources

Application

Using (4-Formyl-3-hydroxyphenyl)boronic acid for synthesis of biaryl compounds

Application Note: Synthesis and Downstream Functionalization of Biaryl Compounds using (4-Formyl-3-hydroxyphenyl)boronic Acid Executive Summary The rational design of complex organic architectures—ranging from supramolec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Downstream Functionalization of Biaryl Compounds using (4-Formyl-3-hydroxyphenyl)boronic Acid

Executive Summary

The rational design of complex organic architectures—ranging from supramolecular coordination cages to π-conjugated fluorogenic probes—requires building blocks that offer orthogonal reactivity. (4-Formyl-3-hydroxyphenyl)boronic acid, most commonly utilized as its pinacol ester (CAS: 1816937-59-3), is a premier bifunctional synthon[1]. It enables the rapid construction of biaryl frameworks via palladium-catalyzed Suzuki-Miyaura cross-coupling, while preserving an intact ortho-hydroxybenzaldehyde (salicylaldehyde) moiety. This application note details the mechanistic rationale, self-validating protocols, and quantitative benchmarks for utilizing this reagent in advanced synthetic workflows.

Mechanistic Principles & Experimental Causality

To successfully integrate this building block into a synthetic pipeline, researchers must understand the causality behind the specific reaction conditions employed.

  • The Boronic Acid Pinacol Ester (Bpin) Advantage: While the free boronic acid can be used, the pinacol ester is highly recommended. Free boronic acids are prone to forming unreactive boroxine trimers and undergoing protodeboronation under basic conditions. The Bpin group sterically shields the boron center, ensuring stability during storage and maintaining high reactivity during the cross-coupling cycle.

  • Causality in Suzuki-Miyaura Conditions: The coupling of bulky or electron-deficient aryl halides with this building block is optimally driven by Pd(PPh₃)₄ (10 mol%) and K₃PO₄ in a 1,4-Dioxane/H₂O (4:1) solvent system[2][3].

    • Why this solvent? 1,4-Dioxane provides superior solvation for extended aromatic systems (e.g., dihydroacridines or triphenylenes), preventing premature precipitation of intermediates. The 20% water volume is mechanistically critical; it hydroxylates the Pd(II) intermediate, forming a highly reactive Pd-hydroxo species that accelerates the transmetalation step[4][5].

  • Orthogonal Downstream Reactivity: Once the biaryl core is formed, the ortho-hydroxybenzaldehyde group serves as a launchpad for secondary transformations. The highly electrophilic formyl group readily undergoes Schiff base condensation with amines (e.g., forming salphen macrocycles)[4][6], while the adjacent phenolic hydroxyl group can participate in tandem Knoevenagel condensation/lactonization to yield highly fluorescent coumarin derivatives[7][8].

Experimental Workflows & Logic

Workflow Boronic (4-Formyl-3-hydroxyphenyl) boronic acid pinacol ester Suzuki Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, K3PO4, Dioxane/H2O Boronic->Suzuki ArylHalide Aryl Halide / Triflate ArylHalide->Suzuki Biaryl Biaryl Salicylaldehyde Intermediate (Stable Building Block) Suzuki->Biaryl Condensation1 Schiff Base Condensation o-Phenylenediamine Biaryl->Condensation1 Condensation2 Knoevenagel Condensation Active Methylene, Piperidine Biaryl->Condensation2 Cage Salphen Macrocycles (Supramolecular Cages) Condensation1->Cage Coumarin Coumarin Derivatives (Fluorescent Probes) Condensation2->Coumarin

Workflow for biaryl synthesis and downstream functionalization of formyl-hydroxyphenylboronic acid.

Self-Validating Experimental Protocols

Protocol A: Primary Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of complex supramolecular ligands, such as those developed for heteroleptic coordination cages[3][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv., e.g., 2,7-dibromo-10-hexyl-9,9-dimethyl-9,10-dihydroacridine), (4-Formyl-3-hydroxyphenyl)boronic acid pinacol ester (3.0 equiv.), and K₃PO₄ (3.6 equiv.).

  • Solvent Addition: Add a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O in a 4:1 volumetric ratio (approx. 0.05 M relative to the aryl halide).

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise rapidly oxidize the Pd(0) catalyst and degrade the electron-rich phenol.

  • Catalyst Addition: Under a positive flow of N₂, quickly add Pd(PPh₃)₄ (10 mol%). Seal the flask and heat to 95 °C for 48 hours with vigorous stirring.

  • Workup: Cool to room temperature, remove volatiles in vacuo, and partition the residue between CH₂Cl₂ and water. Extract the aqueous layer twice with CH₂Cl₂, dry the combined organic phases over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Self-Validation Checkpoint (QC): Assess the isolated product via ¹H NMR (CDCl₃ or DMSO-d₆). The protocol is validated if the spectrum exhibits a distinct aldehyde proton singlet at ~9.8–10.2 ppm and a strongly deshielded phenolic -OH proton at ~10.5–11.5 ppm . The preservation of these signals confirms that the sensitive salicylaldehyde moiety survived the coupling conditions.

Protocol B1: Downstream Salphen Macrocyclization

Biaryl compounds generated from Protocol A can be directly condensed with diamines to form macrocycles for metal-organic cages[5][9].

Step-by-Step Methodology:

  • Dissolve the biaryl salicylaldehyde derivative (1.0 equiv.) and o-phenylenediamine (1.0 equiv.) in a 1:1 mixture of CH₂Cl₂ and Methanol.

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to activate the formyl carbonyl toward nucleophilic attack.

  • Stir the mixture at room temperature for 12 hours. The macrocycle typically precipitates as a microcrystalline solid.

  • Filter and wash the solid with cold methanol to yield the pure salphen macrocycle.

Self-Validation Checkpoint (QC): In the ¹H NMR spectrum, the total disappearance of the aldehyde proton (~10.0 ppm) and the emergence of a sharp imine (-CH=N-) singlet at ~8.5–9.0 ppm confirms complete macrocyclization.

Protocol B2: Downstream Coumarin Synthesis

The ortho-hydroxybenzaldehyde structure is the classic precursor for coumarin synthesis via Knoevenagel condensation, widely used for creating tetraphenylethylene (TPE)-fused fluorophores[7][8].

Step-by-Step Methodology:

  • Dissolve the biaryl salicylaldehyde derivative (1.0 equiv.) and an active methylene compound (e.g., 2-benzimidazolylacetonitrile, 1.1 equiv.) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.2 equiv.). Causality: Piperidine acts as a mild secondary amine base to deprotonate the active methylene, facilitating nucleophilic attack on the formyl group without inducing side-reactions on the biaryl backbone.

  • Reflux the mixture for 6–8 hours. The initial condensation is rapidly followed by intramolecular transesterification/lactonization with the phenolic hydroxyl group.

  • Cool to precipitate the product, filter, and recrystallize from ethanol/chloroform.

Self-Validation Checkpoint (QC): Analyze the product using FTIR spectroscopy. The disappearance of the broad phenol -OH stretch and the appearance of a strong, sharp lactone carbonyl (C=O) stretch at ~1700–1730 cm⁻¹ validates successful coumarin ring closure.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and QC metrics for the described synthetic pathways based on established literature parameters[3][4][7].

Reaction StageTarget StructureReagents & CatalystsSolvent & TempTypical YieldSelf-Validation (QC Metric)
Primary: Suzuki Coupling Biaryl SalicylaldehydePd(PPh₃)₄ (10 mol%), K₃PO₄ (3.6 eq)Dioxane/H₂O (4:1), 95 °C80–95%¹H NMR: Aldehyde (~10.0 ppm), Phenol (~11.0 ppm)
Secondary: Salphen Assembly Salphen Macrocycleo-Phenylenediamine, Acid cat.DCM/MeOH (1:1), RT>90%¹H NMR: Imine -CH=N- (~8.5–9.0 ppm)
Secondary: Coumarin Synthesis TPE-Fused CoumarinActive methylene, PiperidineEtOH, Reflux75–85%FTIR: Lactone C=O stretch (~1700–1730 cm⁻¹)

References

  • Rational design of multi-component functionalized supramolecular assemblies Yan, Q.-Q. (2022). TU Dortmund University Repository. URL:[Link]

  • Synthesis of π-conjugated coumarins and their derivatives for supramolecular applications More, K. S., et al. (2021). Nanoscience: Volume 7 (pp. 53-84). Royal Society of Chemistry. URL:[Link]

Sources

Method

Application Notes & Protocols: (4-Formyl-3-hydroxyphenyl)boronic acid as a Versatile Building Block for Complex Molecule Synthesis

Introduction: The Unique Trifunctional Utility of (4-Formyl-3-hydroxyphenyl)boronic acid (4-Formyl-3-hydroxyphenyl)boronic acid (CAS No: 182344-24-7) is a uniquely versatile building block in modern organic synthesis.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Trifunctional Utility of (4-Formyl-3-hydroxyphenyl)boronic acid

(4-Formyl-3-hydroxyphenyl)boronic acid (CAS No: 182344-24-7) is a uniquely versatile building block in modern organic synthesis.[1][2] Its power lies in the strategic arrangement of three distinct functional groups on a single phenyl ring: a boronic acid, a formyl group (aldehyde), and a hydroxyl group. This trifunctional nature allows for orthogonal chemical transformations, enabling chemists to construct complex molecular architectures with high efficiency and precision.

  • The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[3][4]

  • The formyl group serves as a versatile handle for a wide array of transformations, including reductive amination, Wittig reactions, and as a key electrophile in multicomponent reactions (MCRs).[5][6]

  • The hydroxyl group , positioned ortho to the aldehyde, can direct reactions, participate in cyclizations to form heterocycles, or be used as a point for further functionalization through etherification or esterification.[4]

This guide provides in-depth application notes and detailed protocols for leveraging the unique reactivity of this scaffold, tailored for researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is critical for successful and reproducible experimentation.

PropertyValueReference
CAS Number 182344-24-7[1][2]
Molecular Formula C₇H₇BO₄[1]
Molecular Weight 165.94 g/mol [1]
Appearance Solid
Typical Purity ≥98%
Storage Inert atmosphere, store in freezer, under -20°C[2]

Handling Advisory: Boronic acids can be sensitive to air and moisture, which can lead to protodeboronation. Handle the solid under an inert atmosphere (e.g., nitrogen or argon) where possible. Store in a tightly sealed container in a freezer to ensure long-term stability and reactivity.[7]

Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl scaffolds.[3][8] The reaction's tolerance for a wide range of functional groups makes it ideal for use with (4-Formyl-3-hydroxyphenyl)boronic acid, as the formyl and hydroxyl groups typically remain intact. This allows for the direct synthesis of complex biaryls that are pre-functionalized for subsequent synthetic steps.

Catalytic Cycle and Workflow

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X L2 oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Boronic Acid [Ar'B(OH)3]- pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' reductive_elim->product reactants Ar-X + Ar'-B(OH)2 reactants->oxidative_add Aryl Halide (Ar-X) base Base (e.g., K2CO3) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling (4-Formyl-3-hydroxyphenyl)boronic acid with a representative aryl bromide.

Materials:

  • (4-Formyl-3-hydroxyphenyl)boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (3-5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (4-Formyl-3-hydroxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the resulting crude product by column chromatography on silica gel to yield the desired biaryl compound. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Scientist's Note: The choice of base is critical. Carbonates or phosphates are commonly used to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[7] The addition of water is often necessary to dissolve the inorganic base and can accelerate the reaction.

Application 2: Multicomponent Reactions (MCRs) for Rapid Scaffolding

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single pot to form a complex product, incorporating portions of all starting materials.[5][9] The aldehyde functionality of (4-Formyl-3-hydroxyphenyl)boronic acid makes it an excellent substrate for isocyanide-based MCRs like the Ugi or Passerini reactions, enabling the rapid assembly of diverse, drug-like molecular libraries.[5][10]

Workflow for a Three-Component Reaction

MCRs offer exceptional step- and atom-economy by building complexity in a convergent manner. A typical workflow involves the simple mixing of starting materials, often without the need to isolate intermediates.

MCR_Workflow start_A Amine (R1-NH2) one_pot One-Pot Reaction (e.g., Ugi-3CR) start_A->one_pot start_B (4-Formyl-3-hydroxyphenyl) boronic acid start_B->one_pot start_C Isocyanide (R2-NC) start_C->one_pot product Complex α-Amino Amide Product (with boronic acid moiety) one_pot->product Rapid complexity generation

Caption: Convergent workflow of a three-component reaction (3-CR).

Protocol 2: Ugi-type Three-Component Reaction (U-3CR)

This protocol outlines a general procedure for a truncated Ugi reaction to synthesize α-amino amides.

Materials:

  • (4-Formyl-3-hydroxyphenyl)boronic acid (1.0 equivalent)

  • A primary or secondary amine (1.0 equivalent)

  • An isocyanide (e.g., tert-Butyl isocyanide) (1.0 equivalent)

  • Methanol (MeOH) as solvent

  • Formic acid (catalytic amount, optional)

  • Reaction vessel (e.g., round-bottom flask)

Step-by-Step Methodology:

  • Reactant Combination: In a round-bottom flask, dissolve (4-Formyl-3-hydroxyphenyl)boronic acid (1.0 eq) and the amine (1.0 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base (imine) intermediate. The reaction can be optionally catalyzed by a drop of formic acid.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture dropwise. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product spot.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product may precipitate and can be collected by filtration. Alternatively, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the pure α-amino amide. Characterize by NMR and HRMS.

Scientist's Note: The Ugi reaction mechanism involves the initial formation of an iminium ion from the aldehyde and amine.[10] This is followed by nucleophilic attack by the isocyanide carbon, forming a nitrilium ion intermediate, which is then trapped by a nucleophile (in the U-3CR, this is often water released during imine formation) to yield the final product.[10] The boronic acid and phenol groups are typically spectators in this transformation, providing valuable functionality on the final scaffold.

Application 3: Synthesis of Heterocyclic Scaffolds

The ortho-hydroxybenzaldehyde motif present in (4-Formyl-3-hydroxyphenyl)boronic acid is a classic precursor for the synthesis of various oxygen-containing heterocycles, such as benzofurans and coumarins. These scaffolds are prevalent in natural products and pharmaceutically active compounds.[11] The boronic acid group can be retained during the cyclization, creating a heterocyclic building block ready for subsequent Suzuki-Miyaura coupling.

Synthetic Pathway to a Benzofuran Core

A common strategy involves the reaction of the phenolic aldehyde with an α-halo ketone followed by intramolecular cyclization.

Heterocycle_Synthesis start_mol (4-Formyl-3-hydroxyphenyl) boronic acid step1 1. O-Alkylation (α-halo ketone, Base) start_mol->step1 intermediate Phenoxy ketone intermediate step1->intermediate step2 2. Intramolecular Cyclization (e.g., Acid or Base catalyzed) intermediate->step2 product Benzofuran-boronic acid derivative step2->product step3 3. Suzuki Coupling (Aryl Halide, Pd catalyst) product->step3 final_product Functionalized Biaryl-Heterocycle step3->final_product

Caption: Multi-step pathway from building block to a complex molecule.

Protocol 3: Synthesis of a Benzofuran Derivative

This protocol provides a two-step procedure for synthesizing a benzofuran scaffold while preserving the boronic acid moiety.

Materials:

  • (4-Formyl-3-hydroxyphenyl)boronic acid (1.0 equivalent)

  • 2-Chloro-1-phenylethan-1-one (or other α-haloketone) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Reaction vessel

Step-by-Step Methodology:

Part A: O-Alkylation

  • Setup: To a round-bottom flask, add (4-Formyl-3-hydroxyphenyl)boronic acid (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Addition: Add the α-haloketone (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the crude phenoxy ketone intermediate. This intermediate can often be used in the next step without extensive purification.

Part B: Intramolecular Cyclization

  • Setup: Add the crude intermediate from Part A to polyphosphoric acid (PPA).

  • Reaction: Heat the mixture to 100-120 °C with stirring for 1-3 hours. The reaction becomes viscous.

  • Work-up: Cool the mixture slightly and then carefully pour it onto crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.

  • Purification and Characterization: The crude benzofuran-boronic acid derivative can be purified by recrystallization or column chromatography. Characterize the final product by NMR and HRMS. This product is now ready for use in subsequent Suzuki-Miyaura coupling reactions as described in Protocol 1.

Scientist's Note: The choice of cyclization conditions is key. Acidic catalysts like PPA or Eaton's reagent are effective for promoting the intramolecular aldol-type condensation that leads to the benzofuran ring system. Base-catalyzed conditions can also be employed, depending on the specific substrate.

References

  • Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. PMC, National Institutes of Health. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

  • 4-Formylphenyl Boronic Acid (4-FPBA). Curia Global. [Link]

  • IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. ResearchGate. [Link]

  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Formylphenylboronic acid. Wikipedia. [Link]

  • Variation of 4-formylphenyl boronic acid used to formulate conjugates. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mastering Organic Synthesis with Boronic Acids: The Role of 4-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, National Institutes of Health. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Multicomponent Reactions. Organic Chemistry Portal. [Link]

  • Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. MDPI. [Link]

  • Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (4-Formyl-3-hydroxyphenyl)boronic Acid

Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, deploying bifunctional coupling partners such as (4-Formyl-3-hydroxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, deploying bifunctional coupling partners such as (4-Formyl-3-hydroxyphenyl)boronic acid (or its pinacol ester) introduces distinct chemical complexities. This specific boronic acid is a highly valuable building block, frequently utilized in the synthesis of complex fluorophores (such as tetraphenylethylene-fused coumarins)[1] and advanced supramolecular coordination cages[2].

As a Senior Application Scientist, it is critical to understand the electronic and steric interplay of this molecule's functional groups:

  • The Formyl Group (-CHO): Positioned para to the boronic acid, this strongly electron-withdrawing group activates the aromatic ring but simultaneously makes the boronic acid slightly more susceptible to protodeboronation under harsh basic conditions. It serves as a crucial downstream handle for condensation or reductive amination.

  • The Phenolic Hydroxyl Group (-OH): Positioned meta to the boronic acid and ortho to the formyl group, this unprotected phenol presents a coordination risk. While unprotected phenols are generally tolerated in palladium-catalyzed borylation and coupling reactions[3], the intramolecular hydrogen bonding with the adjacent formyl group lowers the phenol's pKa. If a strong base is used, the resulting phenoxide can strongly coordinate to the Pd(II) center, outcompeting transmetalation and poisoning the catalyst.

Causality in Reagent Selection

To navigate these challenges, the reaction environment must be carefully engineered. Strong bases (e.g., NaOH, KOH) must be avoided. Instead, mild inorganic bases such as Cs2​CO3​ or K3​PO4​ are required. These bases are strong enough to form the reactive boronate species necessary for transmetalation, but mild enough to prevent quantitative deprotonation of the phenol[1]. A biphasic solvent system (e.g., 1,4-Dioxane/ H2​O ) ensures the solubility of both the organic substrates and the inorganic base activators.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling (4-Formyl-3-hydroxyphenyl)boronic acid with a standard aryl bromide. The data illustrates how base and catalyst selection directly dictate the reaction yield and side-product profile.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol %)Base (Equiv)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation & Outcome
1 Pd(PPh3​)4​ (5%) Cs2​CO3​ (3.0)Dioxane/ H2​O (5:1)9085% Optimal. Clean conversion; mild base prevents phenoxide-driven catalyst poisoning[1].
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (3.0)THF/ H2​O (4:1)8072%Moderate yield. Slower transmetalation led to minor protodeboronation.
3 Pd(PPh3​)4​ (5%)NaOH (3.0)Dioxane/ H2​O (5:1)90<30%Poor yield. Strong base deprotonated the phenol, stalling the catalytic cycle.
4 Pd(OAc)2​ / XPhos (2%) K3​PO4​ (2.0)Toluene/ H2​O (10:1)10091%Excellent yield. Bulky, electron-rich ligand accelerates oxidative addition for hindered substrates.

Mechanistic Visualization

The following diagram maps the catalytic cycle, highlighting where the specific functional groups of (4-Formyl-3-hydroxyphenyl)boronic acid interact with the system.

G Pd0 Pd(0) Active Species Generation OxAdd Oxidative Addition (Aryl Halide Activation) Pd0->OxAdd Ar-X TransMet Transmetalation (Formyl/Phenol Tolerated) OxAdd->TransMet Pd(II) Intermediate BaseAct Boronic Acid Activation (Cs2CO3 + Boronic Acid) BaseAct->TransMet Boronate Complex RedElim Reductive Elimination (Biaryl Product Formation) TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Product Release

Catalytic cycle of Pd-catalyzed cross-coupling with bifunctional boronic acids.

Standard Operating Protocol

This self-validating protocol is adapted from validated methodologies for synthesizing complex tetraphenylethylene-fused precursors[1] and supramolecular ligands[2].

Materials Required
  • Aryl Halide (1.0 equiv)

  • (4-Formyl-3-hydroxyphenyl)boronic acid pinacol ester (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] (0.05 equiv)

  • Cesium Carbonate[ Cs2​CO3​ ] (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Deionized H2​O (Degassed)

Step-by-Step Methodology

Step 1: Reaction Setup & Strict Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (4-Formyl-3-hydroxyphenyl)boronic acid pinacol ester (1.2 mmol), and Cs2​CO3​ (3.0 mmol).

  • Add a solvent mixture of 1,4-Dioxane (10 mL) and H2​O (2 mL).

  • Causality Check: Bubble argon or nitrogen gas directly through the mixture for 15–20 minutes. Degassing is non-negotiable; oxygen will rapidly deactivate the Pd(0) catalyst and can trigger oxidative degradation of the electron-rich phenolic product at elevated temperatures.

Step 2: Catalyst Addition & Execution 4. Briefly open the flask under a positive flow of argon and add Pd(PPh3​)4​ (0.05 mmol, 5 mol%). 5. Seal the flask and heat the mixture to reflux (approximately 90 °C) in an oil bath with vigorous stirring for 16–24 hours[1].

Step 3: Quality Control & Self-Validation 6. Monitor the reaction via TLC (e.g., 3:1 Hexanes/Ethyl Acetate) or LC-MS. 7. Validation Metric: The product will exhibit a distinct UV absorbance shift compared to the starting materials due to extended biaryl π -conjugation. In crude 1H NMR, the preservation of the formyl proton (typically a sharp singlet between δ 9.8–10.2 ppm) confirms that the aldehyde survived the coupling conditions.

Step 4: Specialized Workup for Phenolic Products 8. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and distilled water (10 mL). 9. Critical Causality Step: Carefully adjust the pH of the aqueous layer to ~5–6 using 1M HCl. Because the product contains a phenol, it may partially partition into the basic aqueous layer as a water-soluble phenoxide salt. Acidification ensures the phenol is fully protonated, driving 100% of the product into the organic phase. 10. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 11. Purify the crude residue via silica gel column chromatography to isolate the pure biaryl product.

References

  • [3] Title: Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Source: PMC - NIH. URL:

  • [1] Title: Tetraphenyethylene-Fused Coumarin Compound Showing Highly Switchable Solid-State Luminescence. Source: The Journal of Physical Chemistry C - ACS Publications. URL:

  • [2] Title: Design and Synthesis of Novel Self-Assembled Supramolecular Coordination Cages. Source: Eldorado - Repository of the TU Dortmund. URL:

Sources

Method

Application Note: Reductive Amination Protocols for (4-Formyl-3-hydroxyphenyl)boronic Acid

Introduction & Mechanistic Insights The functionalization of (4-formyl-3-hydroxyphenyl)boronic acid via reductive amination is a critical transformation in the synthesis of covalent inhibitors, fluorescent sensors, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The functionalization of (4-formyl-3-hydroxyphenyl)boronic acid via reductive amination is a critical transformation in the synthesis of covalent inhibitors, fluorescent sensors, and supramolecular assemblies[1]. However, this specific substrate presents a unique set of physicochemical challenges that require precise control over reaction conditions.

As a researcher, understanding the causality behind these challenges is essential for optimizing yields:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 3-position forms a strong intramolecular hydrogen bond with the adjacent 4-formyl oxygen. This interaction stabilizes the ground state of the aldehyde, significantly reducing the electrophilicity of the carbonyl carbon and retarding the initial imine formation.

  • Susceptibility to Protodeboronation: Boronic acids are highly prone to protodeboronation (the cleavage of the C–B bond to form a C–H bond)[2]. This degradation pathway is exacerbated by basic amines, which can coordinate to the empty p-orbital of the boron atom. The resulting tetrahedral boronate intermediate weakens the adjacent C–B bond, leading to irreversible cleavage[2].

  • Esterification and Complexation: Boronic acids readily form esters with alcoholic solvents (e.g., methanol, ethanol) or complex with the newly formed benzylic amines, potentially leading to benzoxaborole derivatives if not carefully controlled.

To overcome these hurdles, a weakly acidic environment must be maintained to disrupt the intramolecular H-bond and accelerate imine formation, while simultaneously avoiding conditions harsh enough to trigger deboronation.

Mechanism A (4-Formyl-3-hydroxyphenyl) boronic acid C Imine Intermediate (Schiff Base) A->C -H2O (Acid Cat.) B Amine (R-NH2) B->C D Target Product (Aminomethyl boronic acid) C->D NaBH(OAc)3 Reduction E Protodeboronation (Side Product) C->E Harsh Conditions/ Basic Amines

Mechanistic pathway of reductive amination and competing protodeboronation.

Reagent Selection & Quantitative Parameters

The choice of reducing agent is the most critical variable in this workflow. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is universally preferred for this transformation[3],[1]. Unlike NaBH₄, STAB exhibits excellent chemoselectivity, reducing imines significantly faster than aldehydes, which allows for a streamlined one-pot procedure. Furthermore, its optimal performance in mildly acidic conditions (pH 4–5) perfectly counteracts the basicity of the amine, thereby suppressing the protodeboronation pathway[3].

Table 1: Comparison of Reducing Agents for Boronic Acid Reductive Amination
Reducing AgentChemoselectivity (Imine vs. Aldehyde)Protodeboronation RiskToxicity ProfileOptimal pH Range
NaBH(OAc)₃ (STAB) ExcellentLowModerate4.0 – 5.0
2-Picoline Borane ExcellentLowLow (Green alternative)4.0 – 6.0
NaBH₃CN GoodModerateHigh (Cyanide gas risk)5.0 – 7.0
NaBH₄ Poor (Reduces aldehydes rapidly)High (Requires protic media)Moderate> 7.0

Experimental Protocols

Protocol A: Direct One-Pot Reductive Amination (Standard Workflow)

This protocol is optimized for primary and unhindered secondary amines. It utilizes anhydrous conditions to prevent hydrolytic side reactions and employs STAB to ensure high functional group tolerance[3].

Materials Required:

  • (4-Formyl-3-hydroxyphenyl)boronic acid (1.0 equiv)

  • Amine substrate (1.2 – 1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Glacial acetic acid (AcOH) (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve (4-formyl-3-hydroxyphenyl)boronic acid (1.0 mmol) in 10 mL of anhydrous DCE.

  • Amine Addition: Add the amine (1.2 mmol) to the solution. Causality Note: If the amine is supplied as a hydrochloride salt, add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA) to liberate the free base.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol). Stir the mixture at room temperature for 30–60 minutes. Self-Validation Check: A slight color change (often shifting to a deeper yellow) indicates the formation of the Schiff base intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the reaction via LC-MS.

  • Quenching & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid) to prevent degradation of the boronic acid on standard silica gel.

Workflow Step1 1. Dissolve Boronic Acid & Amine in anhydrous THF/DCE Step2 2. Add catalytic AcOH (1.0 eq) Stir 30-60 min at RT Step1->Step2 Step3 3. Portion-wise addition of NaBH(OAc)3 (1.5 eq) at 0°C Step2->Step3 Step4 4. Stir at RT for 4-12 h Monitor by LC-MS Step3->Step4 Step5 5. Quench with sat. NaHCO3 Extract with EtOAc Step4->Step5 Step6 6. Purify via Reverse-Phase Chromatography (C18) Step5->Step6

Step-by-step workflow for the direct reductive amination protocol.

Protocol B: Two-Step Imination-Reduction (For Hindered/Weak Amines)

When utilizing sterically hindered amines or anilines, the one-pot method often results in incomplete conversion or direct reduction of the aldehyde to the corresponding benzyl alcohol.

  • Dean-Stark Imination: Suspend the boronic acid and amine in anhydrous toluene. Reflux under Dean-Stark conditions for 12 hours to drive the equilibrium forward by physically removing water.

  • Solvent Swap: Concentrate the imine intermediate under vacuum to complete dryness.

  • Reduction: Redissolve the crude imine in anhydrous methanol at 0 °C. Add NaBH₄ (1.5 equiv) in small portions. Caution: Methanol is required to solubilize NaBH₄, but the reaction must be kept strictly at 0 °C to minimize the risk of boronic acid esterification or protodeboronation[4].

  • Workup: Quench with water, evaporate the methanol, and extract with dichloromethane.

Troubleshooting & Quality Control

  • Issue: High levels of Protodeboronation.

    • Diagnostic: LC-MS shows a dominant peak corresponding to the target mass minus 44 Da (loss of -B(OH)₂ and replacement with -H).

    • Solution: The reaction environment is too basic. Ensure that exactly 1.0 equivalent of AcOH is added per equivalent of basic amine. Alternatively, switch to the pinacol ester derivative of the boronic acid, which is significantly more robust against deboronation[1].

  • Issue: Formation of Benzoxaboroles.

    • Diagnostic: NMR or MS indicates the loss of water from the final product, forming a cyclic structure between the boronic acid and the newly formed benzylic amine/hydroxyl system.

    • Solution: This is often an unavoidable thermodynamic sink for ortho-substituted systems. If the free boronic acid is strictly required, post-reaction hydrolysis under mildly acidic aqueous conditions may be necessary to ring-open the heterocycle.

References

  • Sikora, A., et al. "Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology." Frontiers in Chemistry, 2020. [Link]

  • OSTI. "Isomer-sensitive deboronation in reductive aminations of aryl boronic acids." Office of Scientific and Technical Information, 2015.[Link]

  • MDPI. "Synthesis of Boron-Containing Primary Amines." Molecules, 2013.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (4-Formyl-3-hydroxyphenyl)boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of (4-Formyl-3-hydroxyphenyl)boronic acid (CAS: 1228829-30-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of (4-Formyl-3-hydroxyphenyl)boronic acid (CAS: 1228829-30-8).

This molecule presents a unique "Triad of Trouble" for synthetic chemists:

  • The Boronic Acid: Prone to dehydration into cyclic boroxines, causing severe streaking on normal-phase silica gel.

  • The Formyl Group (Aldehyde): Highly reactive, prone to oxidation, and susceptible to acetal formation in alcoholic solvents.

  • The Phenolic Hydroxyl: Acidic and capable of complex hydrogen bonding, which complicates solubility profiles.

Below, you will find field-proven troubleshooting guides, quantitative data, and self-validating protocols to successfully isolate high-purity material.

Quantitative Data: Purification Strategies Comparison

Before selecting a purification route, review the comparative data below to match the method to your crude purity and scale.

Purification MethodTypical Yield RecoveryAchievable PurityProsCons
Mixed-Solvent Recrystallization 65% – 80%>98%Highly scalable; non-destructive; avoids silica degradation.Requires >80% initial crude purity; requires optimization of cooling rates.
Diethanolamine (DEA) Adduct 75% – 90%>99%Excellent for removing protodeboronation impurities; highly selective.Requires an extra synthetic step (complexation and hydrolysis).
Reverse-Phase (C18) HPLC 50% – 70%>95%Good for complex mixtures or very low initial purity.Difficult to scale; water removal can cause thermal degradation.
Normal-Phase Silica Gel <40%VariableStandard lab equipment.Severe streaking; product loss due to irreversible silanol binding.
Recommended Recrystallization Solvent Systems

For recrystallization, a mixed solvent system utilizing a "good" solvent for dissolution at elevated temperatures and a "poor" solvent to induce turbidity is highly recommended ()[1].

Solvent SystemRatio (v/v)Temperature ProfileCausality & Notes
EtOAc / Heptane ~ 1:375°C 0°CEtOAc dissolves the polar triad; Heptane forces crystallization. Avoid prolonged heating to prevent boroxine formation.
Water / Acetonitrile ~ 4:190°C 4°CThe compound is sparingly soluble in cold water but soluble in hot aqueous mixtures. Excellent for removing inorganic salts.

Experimental Protocols

Protocol A: The Diethanolamine (DEA) Catch-and-Release

Boronic acids can be notoriously difficult to purify via chromatography because they decompose or stick to silica ()[2]. A highly effective chemical purification method is the formation of a diethanolamine (DEA) adduct, which selectively crystallizes out of ethereal solvents, leaving impurities behind ()[3].

G N1 Crude (4-Formyl-3-hydroxyphenyl) boronic acid in EtOAc N2 Add Diethanolamine (1.1 eq) Stir at 25°C for 2h N1->N2 N3 DEA-Boronate Adduct (Precipitates as white solid) N2->N3 N4 Vacuum Filtration (Wash with cold Et2O) N3->N4 N5 Discard Filtrate (Contains impurities) N4->N5 Liquid N6 Biphasic Hydrolysis (0.1 M HCl / EtOAc, 1h) N4->N6 Solid N7 Organic Phase (EtOAc) Pure Boronic Acid N6->N7 Top Layer N8 Aqueous Phase DEA-HCl Salt N6->N8 Bottom Layer

Workflow for the Diethanolamine (DEA) Catch-and-Release purification of boronic acids.

Step-by-Step Methodology:

  • Complexation: Dissolve the crude (4-Formyl-3-hydroxyphenyl)boronic acid in a minimum volume of Ethyl Acetate (EtOAc) at room temperature. Add 1.1 equivalents of Diethanolamine (DEA) dropwise. Stir vigorously for 2 hours.

  • Isolation: A white, crystalline tetrahedral boronate precipitate will form. Collect the solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold Diethyl Ether (Et2O) to remove organic impurities and unreacted starting materials.

  • Hydrolysis: Transfer the pure DEA-adduct solid to a separatory funnel. Add a 1:1 mixture of EtOAc and 0.1 M aqueous HCl. Shake vigorously until the solid completely dissolves (the acidic environment breaks the B-N and B-O coordination, regenerating the free boronic acid).

  • Extraction: Separate the organic (EtOAc) layer. Extract the aqueous layer once more with fresh EtOAc.

  • Recovery: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Critical: Keep the water bath below 40°C to prevent thermal dehydration to the boroxine.

Protocol B: Mixed-Solvent Recrystallization
  • Place the crude solid in a round-bottom flask and add a minimum amount of boiling EtOAc until just dissolved.

  • Slowly add hot Heptane dropwise while swirling until the solution becomes slightly turbid (cloudy).

  • Add 1-2 drops of boiling EtOAc until the solution turns clear again.

  • Remove from heat. Allow the flask to cool slowly to room temperature on the benchtop (insulate with a paper towel if necessary to promote larger crystal growth).

  • Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize yield.

  • Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold Heptane.

Self-Validating System: NMR Purity Confirmation

Do not rely on melting point analysis for this compound. Boronic acids undergo thermal dehydration to boroxines during heating, resulting in broad, inaccurate melting ranges that mimic impurity depression.

Protocol for Self-Validation: Run a 1H NMR in DMSO−d6​ .

  • Aldehyde Integrity: Look for a sharp singlet at ~9.8 – 10.2 ppm. If this peak integrates to <1.0 relative to the aromatic protons, your compound has oxidized to a carboxylic acid or formed an acetal.

  • Boroxine Detection: The free boronic acid −B(OH)2​ protons will appear as a broad singlet around 8.0 – 8.5 ppm. If you see complex, overlapping multiplets in the aromatic region instead of clean doublets/singlets, your sample is likely a mixture of the free acid and the cyclic boroxine trimer.

  • Resolution: Add a single drop of D2​O to the NMR tube and shake. This will exchange the −OH and −B(OH)2​ protons, collapsing their signals and shifting the equilibrium, which will clean up the aromatic region and confirm the structural backbone.

Frequently Asked Questions (Troubleshooting)

Q: Why is my product streaking across the entire TLC plate and failing on the silica gel column? A: Boronic acids possess a vacant p-orbital that acts as a Lewis acid, forming reversible covalent bonds with the silanol groups on standard normal-phase silica gel. Furthermore, they exist in a dynamic equilibrium with their dehydrated boroxine trimers on the column. If you must use normal-phase chromatography, you must deactivate the silica by adding 1% to 5% Glacial Acetic Acid or water to your eluent (e.g., DCM/MeOH/AcOH) ()[2].

Q: Can I use Methanol as a co-solvent to improve solubility during chromatography? A: Absolutely not. While methanol improves the solubility of boronic acids, your specific molecule contains a highly reactive formyl group. The boronic acid acts as a mild Lewis acid catalyst, and in the presence of methanol, the aldehyde will rapidly convert into a hemiacetal or full dimethyl acetal. If reverse-phase chromatography is required, use Acetonitrile/Water gradients exclusively.

Q: I tried the DEA Catch-and-Release method, but my adduct turned into a sticky oil instead of a crystalline solid. What happened? A: "Oiling out" occurs when the DEA-boronate adduct drops out of solution as a liquid because the solvent temperature is higher than the melting point of the adduct, or the solvent is too polar. If this happens, decant the solvent, redissolve the oil in a minimum amount of hot THF, and slowly precipitate it by adding cold Diethyl Ether while scratching the inside of the flask with a glass stirring rod to provide nucleation sites.

Q: My isolated product is highly pure by LC-MS, but the mass is off by ~18 Da or ~54 Da. Is it degraded? A: This is a classic artifact of mass spectrometry for boronic acids. The loss of 18 Da corresponds to the loss of water (dehydration), and a mass difference corresponding to the trimer minus water indicates the formation of the boroxine under the high heat and vacuum of the MS ionization source. Always rely on 1H NMR for structural confirmation rather than MS alone.

References

  • Reddit r/chemistry. (2017). Purification of boronic acids? Reddit. Available at:[Link]

  • Reddit r/Chempros. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Available at:[Link]

  • Ingleson, M. J., et al. (2020). Isolation of Boronic Acids via Diethanolamine Adducts. Organic Process Research & Development. Available at:[Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd Edition). Wiley-VCH. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Functionalized Boronic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction and encounter challenges, particularly when working with structurally complex or functionalized boronic acids. As one of the most prevalent reactions in modern synthetic chemistry, its intricacies can often lead to unexpected side reactions and diminished yields.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind common issues and offer field-proven solutions to help you optimize your reactions, minimize side products, and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and concerns encountered during Suzuki-Miyaura coupling reactions involving functionalized substrates.

Q1: What is protodeboronation and why is it my most common side product?

A: Protodeboronation (or protodeborylation) is a detrimental side reaction where the C–B bond of the organoboron reagent is cleaved and replaced by a C–H bond, yielding a simple arene or heteroarene byproduct instead of your desired coupled product.[3][4] This is arguably the most common failure mode in Suzuki couplings, especially when using sensitive boronic acids.

The susceptibility to protodeboronation is highly dependent on the substrate's electronic properties and the reaction conditions.[3] Key contributing factors include:

  • Substrate Structure: Heteroaryl boronic acids (especially 2-heteroaryls), electron-rich and some electron-deficient arylboronic acids are notoriously unstable.[1][5][6]

  • Reaction Conditions: The reaction is often catalyzed by the aqueous base required for the Suzuki coupling itself.[7][8] The mechanism can be complex, but it generally involves the formation of a more reactive boronate anion which then undergoes protonolysis.[3][7]

Q2: I'm observing significant homocoupling of my boronic acid. What causes this?

A: The formation of a symmetrical biaryl (Ar-Ar) from two molecules of your boronic acid (Ar-B(OH)₂) is known as homocoupling. This side reaction primarily occurs through two well-established pathways:

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced to the catalytically active Pd(0) state. This reduction can occur by oxidizing a phosphine ligand or by consuming two equivalents of your boronic acid, which couple to form the homodimer and Pd(0).[1][8]

  • Oxygen-Promoted Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major cause of homocoupling.[1][9][10][11] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then enter a catalytic cycle that produces the homocoupled product.[10] Rigorous degassing of all solvents and reagents is therefore critical.[9][11]

Q3: My reaction is sluggish or stalls completely. What are the first things I should check?

A: Low or no conversion is a frequent issue that can often be traced back to the deactivation of the catalyst or the degradation of reagents.[9] Before embarking on extensive re-optimization, check these critical parameters:

  • Catalyst Activity: Is your palladium source reliable? Pd(0) sources like Pd₂(dba)₃ can degrade over time, and phosphine ligands can be oxidized by air, rendering them ineffective.[9] Consider using fresh reagents or a modern, air-stable precatalyst (e.g., Buchwald G3/G4 precatalysts).[9][12]

  • Degassing: Oxygen is the enemy of the active Pd(0) catalyst.[9][13] Ensure your solvent and the entire reaction setup have been thoroughly degassed, either by sparging with an inert gas (Ar or N₂) or by using several freeze-pump-thaw cycles.[5][13]

  • Reagent Quality: Boronic acids can degrade upon storage.[5][14] Use freshly purchased or purified boronic acid. The purity and dryness of your solvent and base are also crucial.[9]

  • Base Selection: The base is essential for activating the boronic acid for transmetalation.[5][15] If a common base like K₂CO₃ is ineffective, screening other bases such as K₃PO₄ or Cs₂CO₃ is a logical next step.[9]

Q4: How do I choose the right boronic acid derivative for my sensitive substrate?

A: While boronic acids are the most common coupling partners, their instability can be a significant drawback.[1][14] For substrates prone to protodeboronation or other decomposition pathways, using a more stable derivative is a highly effective strategy.

Boron ReagentStructure ExampleKey Characteristics
Boronic Acid Ar-B(OH)₂Highest reactivity, but often least stable. Prone to dehydration to form cyclic boroxine trimers and protodeboronation.[14]
Pinacol Ester Ar-B(pin)Significantly more stable than boronic acids, often purifiable by chromatography. Slower transmetalation may require more forcing conditions.[6][16]
MIDA Ester Ar-B(MIDA)Exceptionally stable, air-stable, crystalline solids. The MIDA group acts as a protecting group, releasing the boronic acid slowly under reaction conditions, which minimizes side reactions.[3][17]
Trifluoroborate Salt [Ar-BF₃]KAir-stable, crystalline solids. They also serve as a "slow-release" source of the boronic acid, mitigating instability issues.[3][5]

Recommendation: For sensitive substrates, particularly heteroaryl boronic acids, starting with the corresponding pinacol ester, MIDA ester, or trifluoroborate salt is a robust strategy to bypass stability issues.[3][5][18]

Q5: My functional group (e.g., -COOH, -NH, certain heterocycles) seems to be interfering with the reaction. Why does this happen?

A: Certain functional groups can interfere with the catalytic cycle in several ways:

  • Coordination to Palladium: Basic nitrogen atoms, such as those in pyridines or unprotected indoles, can coordinate to the palladium center. This can inhibit catalyst activity by preventing coordination of the necessary phosphine ligands or substrates.[13][19]

  • Acidity: Acidic protons, such as from carboxylic acids or unprotected N-H groups (indoles, pyrroles), can react with the base. While this is not always problematic, it can alter the reaction environment. In some cases, carboxylic acids have been observed to stabilize and deactivate the Pd(II) complex.[20]

  • Substrate Reactivity: Electron-withdrawing groups on the aryl halide generally accelerate the rate-limiting oxidative addition step.[14][] Conversely, electron-rich halides can be sluggish.[12] For the boronic acid, electron-poor systems can be highly unstable and prone to protodeboronation.[6][22]

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows to diagnose and solve specific, persistent side reactions.

Guide 1: Combating Protodeboronation
  • Problem: The primary observed byproduct is the result of replacing the boronic acid moiety with a hydrogen atom (Ar-B(OH)₂ → Ar-H).

  • Diagnosis & Underlying Causes: This side reaction is fundamentally a protonolysis of the C-B bond and is often accelerated under the basic, aqueous conditions of the Suzuki coupling.[3][8] It is particularly problematic for:

    • Heteroaryl Boronic Acids: Especially those with the boron at the 2-position, adjacent to the heteroatom.[1]

    • Vinyl and Cyclopropyl Boronic Acids: These motifs are known to be particularly susceptible.[6][17]

    • Electron-Rich or Electron-Deficient Arylboronic Acids: Both extremes can enhance instability.[6]

Solutions & Protocols
  • Switch to a More Stable Boron Reagent: This is the most effective first step.

    • Action: Replace the boronic acid with its corresponding pinacol boronic ester (Bpin), MIDA boronate, or potassium trifluoroborate (BF₃K). These reagents are more stable and release the active boronic acid slowly, keeping its instantaneous concentration low and minimizing decomposition.[3][18]

  • Optimize the Base and Solvent System:

    • Action: If protodeboronation persists, switch to anhydrous conditions. Use a non-aqueous solvent like dioxane or THF with a base like K₃PO₄.[12] While some water is often beneficial for transmetalation, excessive water can be a proton source for the side reaction.[19]

    • Rationale: Removing water minimizes the primary proton source. Milder bases can also reduce the rate of base-catalyzed protodeboronation.[8][19]

  • Refine Reaction Kinetics:

    • Action: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing prolonged exposure of the product and remaining boronic acid to harsh conditions.[5]

    • Rationale: Decomposition pathways are often slower than the desired coupling. By using a highly active catalyst system (see below), you can form the product quickly before significant protodeboronation occurs.

  • Enhance Catalyst Activity:

    • Action: Employ a more active catalyst system. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation pathway.[3][5][19]

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield or No Reaction check_sm Analyze Crude Reaction Mixture (LCMS, NMR) start->check_sm sm_present Unreacted Starting Materials Present? check_sm->sm_present yes_sm Yes sm_present->yes_sm  Yes no_sm No sm_present->no_sm  No identify_bp Identify Byproducts yes_sm->identify_bp no_sm->identify_bp protodeboronation Protodeboronation (Ar-H from Ar-B(OH)₂) identify_bp->protodeboronation homocoupling Homocoupling (Ar-Ar from Ar-B(OH)₂) identify_bp->homocoupling dehalogenation Dehalogenation (Ar'-H from Ar'-X) identify_bp->dehalogenation other Other Decomposition identify_bp->other sol_proto Guide 1: - Use Stable Boronate (Bpin, MIDA) - Anhydrous Conditions - Milder Base / Lower Temp protodeboronation->sol_proto sol_homo Guide 2: - Rigorous Degassing - Use Pd(0) Source - Bulky Ligands homocoupling->sol_homo sol_dehalo Guide 3: - Aprotic Solvents - Avoid Alkoxide Bases - Electron-Rich Ligands dehalogenation->sol_dehalo

Caption: A logical workflow for diagnosing and troubleshooting low-yield Suzuki coupling reactions.

Guide 2: Suppressing Boronic Acid Homocoupling
  • Problem: Significant formation of a symmetrical biaryl byproduct derived from the boronic acid coupling partner (2 Ar-B(OH)₂ → Ar-Ar).

  • Diagnosis & Underlying Causes: As discussed in the FAQs, this is primarily caused by either the presence of oxygen or the use of a Pd(II) precatalyst that is reduced by the boronic acid.[1][11] Electron-deficient boronic acids can sometimes be more prone to this side reaction.[10][23]

Solutions & Protocols
  • Ensure Rigorous Exclusion of Oxygen: This is non-negotiable for suppressing homocoupling.

    • Action: Degas all solvents (including water) and the fully assembled reaction mixture before heating.

    • Protocol: Degassing Techniques

      • Gas Sparge: Bubble an inert gas (Argon or Nitrogen) through the liquid via a long needle for 15-30 minutes. This is effective for most applications.[13][19]

      • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent/mixture with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times.[5]

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Select an Appropriate Palladium Source:

    • Action: Avoid Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) if homocoupling is severe, as their activation pathway can generate the byproduct.[1] Instead, use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.

    • Best Practice: Use a modern precatalyst (e.g., Buchwald or PEPPSI-type precatalysts). These are designed to generate the active LPd(0) species cleanly and efficiently, minimizing side reactions associated with the activation step.[1][9][12]

  • Optimize Ligand Choice:

    • Action: Use bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or alkylphosphines like P(t-Bu)₃).

    • Rationale: Sterically hindered ligands promote the desired reductive elimination step and can physically block the formation of palladium-bridged intermediates that may lead to homocoupling.[1][12][24]

Diagram: Competing Reaction Pathways

G cluster_main Suzuki Catalytic Cycle cluster_side Side Reactions Pd0 LPd(0) ArPdX Ar'-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar'-X) ArPdArB Ar'-Pd(II)-Ar ArPdX->ArPdArB Transmetalation (Ar-B(OH)₂) BoronicAcid Ar-B(OH)₂ (Starting Material) ArPdArB->Pd0 Reductive Elimination Product Product ArPdArB->Product Ar-Ar' Proto Protodeboronation Product (Ar-H) BoronicAcid->Proto H⁺ / Base Homo Homocoupling Product (Ar-Ar) BoronicAcid->Homo O₂ / Pd(II)

Caption: The desired catalytic cycle competes with boronic acid decomposition pathways.

Guide 3: Addressing Dehalogenation
  • Problem: The aryl halide starting material (Ar'-X) is converted to the corresponding arene (Ar'-H), consuming it without forming the desired product.

  • Diagnosis & Underlying Causes: Dehalogenation occurs via a palladium-hydride (Pd-H) intermediate.[1][19] This hydride species can be generated from various sources in the reaction mixture:

    • Solvents: Alcohols are common hydride sources.[1][19]

    • Bases: Amine bases and sometimes even trace impurities in inorganic bases can generate hydrides.[1]

    • Water: In some systems, water can be a proton/hydride source.[19] The Ar'-Pd-H intermediate then undergoes reductive elimination to give Ar'-H. This is more common with electron-deficient aryl halides and N-heterocyclic halides.[19]

Solutions & Protocols
  • Change the Solvent:

    • Action: If you are using an alcohol or another protic solvent, switch to an aprotic solvent such as 1,4-dioxane, THF, or toluene .[19] This eliminates a primary source of hydride formation.

  • Optimize the Base:

    • Action: Avoid strong alkoxide bases (e.g., NaOt-Bu) if dehalogenation is significant. Screen a series of inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ .[19]

    • Rationale: These bases are less likely to act as hydride donors compared to alkoxides.

  • Screen Ligands:

    • Action: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[19]

    • Rationale: These ligands accelerate the rate of reductive elimination of the desired Ar-Ar' product from the Ar'-Pd-Ar intermediate.[24][25] If the desired coupling is faster, the competing dehalogenation pathway has less opportunity to occur.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. DOI: 10.1055/s-0040-1707266. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI: 10.1039/C3CS60197H. Retrieved from [Link]

  • Ridgway, B. H., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Adamo, C., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. DOI: 10.1021/op0602445. Retrieved from [Link]

  • van der Ham, A. G. J., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Murray, J., & Zhang, L. (2022). A basic switch leads to big changes in Suzuki coupling. Chemical & Engineering News. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Kim, J., & Lee, S. (2017). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron. Retrieved from [Link]

  • Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of (4-Formyl-3-hydroxyphenyl)boronic acid

Overview & Chemical Vulnerabilities (4-Formyl-3-hydroxyphenyl)boronic acid is a highly functionalized building block widely utilized in Suzuki-Miyaura cross-coupling, fluorescent probe synthesis, and supramolecular chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Vulnerabilities

(4-Formyl-3-hydroxyphenyl)boronic acid is a highly functionalized building block widely utilized in Suzuki-Miyaura cross-coupling, fluorescent probe synthesis, and supramolecular chemistry. However, its trifunctional nature (boronic acid, aldehyde, and phenol) makes it uniquely susceptible to multiple degradation pathways. This guide provides field-proven methodologies to manage common impurities, ensure reproducible experimental outcomes, and accurately quantify your material.

Degradation A (4-Formyl-3-hydroxyphenyl) boronic acid B Boroxine Trimer (Anhydride) A->B Dehydration (Vacuum/Heat) C 3-Hydroxybenzaldehyde (Protodeboronation) A->C Protodeboronation (Base/Heat/Metals) D Oxidation Products (Carboxylic Acids/Phenols) A->D Oxidation (O2/Radicals) B->A Hydrolysis (+H2O)

Fig 1: Primary degradation and equilibrium pathways of (4-Formyl-3-hydroxyphenyl)boronic acid.

Troubleshooting Guide & FAQs

Q1: Why does my batch show multiple spots on a TLC plate and streak heavily during flash chromatography? A1: Boronic acids interact strongly with the free silanol groups on normal-phase silica gel, leading to irreversible binding, streaking, and on-column degradation. Furthermore, boronic acids exist in a dynamic, moisture-dependent equilibrium with their cyclic trimeric anhydrides (boroxines). On a TLC plate, the free acid and the boroxine can separate, appearing as multiple spots for a single pure compound. Causality & Solution: Avoid normal-phase silica. If chromatography is absolutely necessary, use reverse-phase (C18) columns or deactivate the silica with 1% triethylamine. However, crystallization or liquid-liquid extraction (detailed below) is highly preferred over chromatography for these compounds.

Q2: My Suzuki-Miyaura coupling yield is poor, and NMR shows a major impurity of 3-hydroxybenzaldehyde. What happened? A2: You are observing protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond [1]. For electron-rich or sterically hindered boronic acids, this process is accelerated by heat, basic conditions, and the presence of transition metals (like Palladium). Causality & Solution: The reaction pH and the speciation of the boronic acid dictate the rate of protodeboronation. To mitigate this, lower the reaction temperature, switch to a weaker base (e.g., K2HPO4 instead of Na2CO3), or use a "slow-release" strategy by converting the boronic acid to a more stable derivative (like a pinacol ester or DABO boronate) prior to the coupling reaction.

Q3: How do I accurately weigh this compound when it constantly shifts between the free acid and the boroxine anhydride? A3: When boronic acids are dried under vacuum or stored with desiccants, they spontaneously dehydrate to form boroxines. This is entropically driven by the release of three water molecules. If you assume the material is 100% free acid but it is actually predominantly boroxine, you will inadvertently add excess boron equivalents to your reaction. Causality & Solution: To ensure accurate stoichiometry, either intentionally drive the equilibrium to the free acid by dissolving the compound in a water-miscible solvent (like THF) and adding a slight excess of water before use, or calculate the boron equivalents based on quantitative NMR (qNMR).

Quantitative Impact of Boroxine and Ester Impurities on Stoichiometry
SpeciesMolecular Weight ( g/mol )Boron Atoms per MoleculeMass required for 1.0 mmol of BoronImpact on Reaction (if weighed as Free Acid)
Free Boronic Acid 165.941165.9 mgBaseline stoichiometry
Boroxine Trimer 443.783147.9 mgCauses a ~12% excess of Boron equivalents
Pinacol Ester 248.081248.1 mgCauses a ~33% deficit of Boron equivalents

Advanced Purification Protocols

Because traditional chromatography often fails for (4-Formyl-3-hydroxyphenyl)boronic acid, we recommend two self-validating purification strategies that exploit the unique reactivity of the empty p-orbital on the boron atom.

Protocol A: Diethanolamine (DEA) Adduct Formation (DABO Boronates)

Mechanism & Causality: Diethanolamine (DEA) reacts with boronic acids to form a dative boron-nitrogen bond, creating a stable, tetrahedral DABO (diethanolamine-boron) complex [2]. This complex is highly crystalline and insoluble in non-polar organic solvents. Because impurities like 3-hydroxybenzaldehyde (protodeboronation product) or residual pinacol lack the boronic acid moiety, they cannot form this complex and remain dissolved in the mother liquor. The crystallization itself acts as a self-validating purity check: only the intact boronic acid precipitates.

DEAPurification Crude Crude Boronic Acid (+ Impurities) DEA Add Diethanolamine (DEA) in DCM/EtOAc Crude->DEA Precipitate DABO Boronate Complex (Crystalline Precipitate) DEA->Precipitate Crystallization Filtrate Impurities in Filtrate (Discard) DEA->Filtrate Soluble Suzuki Direct Suzuki Coupling (Aqueous/Protic) Precipitate->Suzuki Use Directly Hydrolysis Biphasic Hydrolysis (Aq. Boric Acid / EtOAc) Precipitate->Hydrolysis Free Acid Recovery Pure Pure Free Boronic Acid Hydrolysis->Pure Organic Phase

Fig 2: Diethanolamine (DEA) adduct purification workflow for isolating pure boronic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (4-Formyl-3-hydroxyphenyl)boronic acid in a minimum volume of ethyl acetate (EtOAc) or dichloromethane (DCM) at room temperature.

  • Complexation: Add 1.05 equivalents of diethanolamine (DEA) dropwise while stirring. A white crystalline precipitate (the DABO boronate) should form within 10–30 minutes.

  • Filtration: Filter the precipitate and wash with cold diethyl ether to remove any residual organic impurities.

  • Application/Hydrolysis: The isolated DABO boronate is completely air-stable and can be used directly in aqueous Suzuki-Miyaura couplings (it hydrolyzes in situ). If the free boronic acid is strictly required, shake the DABO complex in a separatory funnel with ethyl acetate and saturated aqueous boric acid. The boric acid acts as a competitive sink for the DEA, driving the free (4-Formyl-3-hydroxyphenyl)boronic acid into the organic layer.

Protocol B: Sorbitol-Mediated Liquid-Liquid Partitioning

Mechanism & Causality: If crystallization fails due to extreme impurity loads, phase-switching is a robust alternative. Sorbitol, a polyol, forms a highly water-soluble, reversible boronate ester complex with the boronic acid [3]. This pulls the boronic acid into the aqueous phase, leaving lipophilic impurities (like oxidized dimers or residual starting materials) in the organic phase. This system is self-validating because the phase separation strictly isolates the boron-containing species based on dynamic covalent bonding.

Step-by-Step Methodology:

  • Partitioning: Dissolve the crude mixture in diethyl ether or EtOAc and transfer to a separatory funnel.

  • Extraction: Extract the organic layer with a 1 M aqueous solution of D-sorbitol containing 1 M Na2CO3. The basic conditions facilitate the formation of the tetrahedral sorbitol-boronate complex, drawing it into the aqueous layer.

  • Washing: Wash the aqueous layer once with fresh diethyl ether to ensure complete removal of organic impurities.

  • Recovery: Acidify the aqueous layer to pH 3 using 1 M HCl. This breaks the sorbitol complex. Extract the now-free (4-Formyl-3-hydroxyphenyl)boronic acid back into fresh ethyl acetate.

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure at low temperature (<35 °C) to prevent thermally induced protodeboronation.

References

  • Protodeboronation , Wikipedia. URL:[Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions , Journal of Organic Chemistry (PMC). URL:[Link]

  • Multistep phase-switch synthesis by using liquid–liquid partitioning of boronic acids , Angewandte Chemie International Edition. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Boronic Acid Solubility in Organic Synthesis

Welcome to the Advanced Diagnostics and Troubleshooting Hub for organoboron chemistry. This guide is designed for research scientists and drug development professionals facing bottlenecks with the poor solubility, gelati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for organoboron chemistry. This guide is designed for research scientists and drug development professionals facing bottlenecks with the poor solubility, gelation, or degradation of boronic acids during cross-coupling workflows.

Diagnostic Overview & Troubleshooting Logic

Before altering your synthetic route, use the decision matrix below to identify the most efficient intervention for your specific solubility issue.

G A Poor Solubility of R-B(OH)2 B Can reaction tolerate polar/biphasic solvents? A->B C Use THF/H2O, Dioxane/H2O or DMF/DMSO B->C Yes D Consider Boron Derivatization B->D No / Fails G Suzuki-Miyaura Coupling C->G E MIDA Boronates (sp3 hybridized, slow release) D->E Need iterative coupling or silica stability F Potassium Trifluoroborates (Salt-like, air/moisture stable) D->F Need aqueous solubility or oxidative stability E->G Aqueous Base (in situ) F->G Aqueous Base (in situ)

Decision matrix for resolving boronic acid solubility issues in cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why do my boronic acids form insoluble polymeric gels or refuse to dissolve in standard non-polar solvents like toluene or dichloromethane? A1: Boronic acids ( R−B(OH)2​ ) possess a vacant p-orbital, making them mild organic Lewis acids[1]. This electronic structure drives strong intermolecular hydrogen bonding. More critically, boronic acids exist in a dynamic thermodynamic equilibrium with their dehydrated cyclic anhydrides, known as boroxines ( (RBO)3​ )[2]. The spontaneous dehydration into these trimeric networks is entropically favored and drastically reduces their solubility in non-polar organic solvents[3].

Q2: How can I improve solubility without chemically altering the boronic acid species? A2: Solvent optimization is your first line of defense. Shifting to polar aprotic solvents (e.g., THF, DMF, or DMSO) provides hydrogen-bond acceptors that disrupt the boroxine networks[2][4]. For Suzuki-Miyaura couplings, utilizing a biphasic solvent system (e.g., Toluene/Water or 1,4-Dioxane/Water) is highly effective. The addition of water pushes the hydrolytic equilibrium back toward the monomeric boronic acid, which is subsequently activated by the base to form the highly soluble, reactive boronate anion[2][5].

Q3: Solvent optimization failed, and my boronic acid degrades on the bench. What is the most reliable derivatization strategy for organic solubility and stability? A3: Converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate is a premier strategy[6]. The MIDA ligand forms a dative bond from its nitrogen atom to the boron center, rehybridizing the boron from sp2 to sp3 and neutralizing the vacant p-orbital[6][7]. This completely prevents boroxine formation. MIDA boronates are indefinitely stable to air and moisture, compatible with silica gel chromatography, and exhibit excellent solubility in polar organic solvents like MeCN, DMF, and THF[6][7].

Q4: My reaction requires highly aqueous environments or strong oxidative conditions (e.g., epoxidation). Are MIDA boronates still the best choice? A4: No. In highly aqueous or oxidative environments, Potassium Trifluoroborates ( R−BF3​K ) are superior. These are salt-like, sp3 -hybridized complexes that are completely stable to air, moisture, and strong oxidants. Because of their ionic nature, they have exceptional solubility in water and protic solvents (like methanol)[8]. During the reaction, they act as a "slow-release" reservoir, gradually hydrolyzing to the active boronic acid under basic conditions, which minimizes side reactions like protodeboronation[8][9].

Quantitative Comparison: Boron Reagent Classes

To facilitate reagent selection, the following table summarizes the physicochemical properties and stability metrics of the three primary organoboron classes used in cross-coupling.

FeatureFree Boronic Acids ( R−B(OH)2​ )MIDA BoronatesPotassium Trifluoroborates ( R−BF3​K )
Boron Hybridization sp2 (Vacant p-orbital) sp3 (Dative N→B coordination) sp3 (Covalent B-F bonds)
Solubility Profile Poor in non-polar organics; prone to gelationExcellent in polar aprotic (THF, DMF, MeCN)Excellent in aqueous and protic solvents (MeOH, H2​O )
Benchtop Stability (Air) < 15 days (Significant decomposition)[6]> 60 days (>95% intact)[6]Indefinitely stable
Chromatography Often streaks or degrades on silicaHighly stable on silica[6]Typically purified via crystallization[9]
Primary Activation Direct base coordinationSlow aqueous hydrolysis of MIDA ligandBase-promoted B-F bond hydrolysis
Typical Hydrolysis Temp N/A (Directly active)55–80 °C (Requires biphasic conditions)[10]60–100 °C (Requires protic solvents)[8]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each step, you can monitor the reaction's progress and troubleshoot deviations in real-time.

Protocol A: In Situ Hydrolysis and Suzuki-Miyaura Coupling of MIDA Boronates

Objective: To achieve high-yielding iterative cross-coupling while bypassing the poor solubility of free boronic acids.

  • Step 1: Reagent Assembly. Combine the MIDA boronate (1.0 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(dppf)Cl2​ , 0.05 equiv), and a mild base (e.g., K3​PO4​ , 3.0 equiv) in a reaction vessel.

    • Causality & Validation: MIDA boronates are highly soluble in organic solvents but are completely inert to transmetalation due to their sp3 hybridization[6]. You must use a biphasic or aqueous-organic mixture (e.g., THF/ H2​O or Dioxane/ H2​O ) to initiate the deprotection[10].

  • Step 2: In Situ Deprotection. Heat the mixture to 60–80 °C under vigorous stirring.

    • Causality & Validation: The aqueous base slowly hydrolyzes the MIDA ligand, releasing the sp2 -hybridized free boronic acid at a controlled rate[6][10]. This "slow-release" mechanism ensures that the steady-state concentration of the reactive boronic acid remains low. If the reaction stalls, it indicates insufficient water or base to drive the hydrolysis.

  • Step 3: Transmetalation and Coupling. Maintain heating until the aryl halide is consumed (monitored via TLC/LCMS).

    • Causality & Validation: The freshly liberated boronic acid immediately reacts with the oxidative addition complex at the palladium center. Because the free boronic acid is consumed as fast as it is generated, side reactions like protodeboronation or homocoupling are virtually eliminated[10].

Protocol B: Cross-Coupling with Potassium Trifluoroborates

Objective: To perform robust Suzuki couplings in highly aqueous environments or with oxidatively sensitive substrates.

  • Step 1: Solvent Preparation. Dissolve the potassium trifluoroborate salt (1.1 equiv) and aryl electrophile (1.0 equiv) in a protic solvent mixture (e.g., Toluene/ H2​O or MeOH/ H2​O ).

    • Causality & Validation: Unlike neutral boronic acids, trifluoroborates are ionic salts. Protic solvents are mandatory to disrupt the crystal lattice and solvate the complex[8]. Complete dissolution at this stage validates correct solvent selection.

  • Step 2: Base-Promoted Activation. Add a carbonate or phosphate base (e.g., Cs2​CO3​ or K2​CO3​ , 3.0 equiv) and the Pd catalyst[9].

    • Causality & Validation: The trifluoroborate anion ( R−BF3−​ ) is not the active transmetalating species. The base facilitates the sequential hydrolysis of the robust B-F bonds to generate the active boronic acid or boronate intermediate in situ[8][11].

  • Step 3: Reflux and Isolate. Heat the reaction to reflux (typically 80–100 °C) for 12–24 hours.

    • Causality & Validation: The robust nature of the C-B bond in trifluoroborates prevents premature degradation, allowing for full conversion even under prolonged heating. The precipitation of inorganic fluoride salts ( KF or CsF ) often serves as a visual indicator of successful activation.

References

  • The Boroxine–Boronic Acid Equilibrium, Journal of the American Chemical Society,[Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers, PMC,[Link]

  • Iterative Cross-Coupling with MIDA Boronates, PMC,[Link]

  • Suzuki Coupling, Organic Chemistry Portal,[Link]

  • A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions, PMC,[Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers, ResearchGate,[Link]

  • Absorbent hydrophobic boronate galactomannan complexes and process for producing same, Google P
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited, LJMU Research Online,[Link]

  • A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters, Journal of the American Chemical Society,[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Comparative Guide: (4-Formyl-3-hydroxyphenyl)boronic Acid vs. Standard Arylboronic Alternatives

Executive Summary & Rationale (4-Formyl-3-hydroxyphenyl)boronic acid (CAS 1228829-30-8) is a premium, trifunctional building block widely utilized in dynamic combinatorial chemistry, the synthesis of covalent organic fra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(4-Formyl-3-hydroxyphenyl)boronic acid (CAS 1228829-30-8) is a premium, trifunctional building block widely utilized in dynamic combinatorial chemistry, the synthesis of covalent organic frameworks (COFs), and fluorescent probe development[1]. It features a formyl group, a boronic acid moiety, and a phenolic hydroxyl group. To fully leverage this compound in synthetic workflows, researchers must be able to accurately characterize it and monitor its reactions.

This guide provides a rigorous, objective comparative analysis of the 1 H and 13 C NMR spectra of against its unhydroxylated analog, (CAS 87199-17-5)[2]. By isolating the electronic and spatial effects of the 3-hydroxyl substituent, we decode the causality behind the observed chemical shifts and provide a self-validating framework for spectral assignment.

Mechanistic Insights into Substituent Effects

Understanding the NMR spectrum of (4-Formyl-3-hydroxyphenyl)boronic acid requires analyzing the competing electronic effects of its three substituents. The addition of the 3-OH group to the baseline 4-formylphenylboronic acid scaffold dramatically alters the electronic landscape of the aromatic ring[3].

  • Resonance Shielding (+M Effect): The hydroxyl group is a strong π -donor. It pushes electron density into the aromatic ring, specifically shielding the ortho (C2) and para (C6) positions. This causes the protons attached to these carbons (H-2 and H-6) to shift significantly upfield compared to the unhydroxylated analog.

  • Intramolecular Hydrogen Bonding: The 3-OH and 4-CHO groups are situated ortho to one another. The hydroxyl proton forms a strong, stable 6-membered pseudo-ring via hydrogen bonding with the carbonyl oxygen of the formyl group. This conformational lock pulls electron density away from the OH proton, severely deshielding it (shifting it >10.5 ppm).

  • Quadrupolar Relaxation: The 11 B nucleus possesses a nuclear spin of I=3/2 . Its quadrupole moment interacts with the molecule's electric field gradient, leading to rapid spin-lattice ( T1​ ) and spin-spin ( T2​ ) relaxation. Consequently, the 13 C nucleus directly attached to the boron (C1) experiences partial decoupling and extreme signal broadening.

Electronic_Effects Core (4-Formyl-3-hydroxyphenyl) boronic Acid OH_Group 3-OH Group (+M, -I Effect) Core->OH_Group CHO_Group 4-CHO Group (-M, -I Effect) Core->CHO_Group BOH_Group 1-B(OH)2 Group (Quadrupolar Relaxation) Core->BOH_Group Shielding Shields C2 & C6 (Upfield Shift) OH_Group->Shielding H_Bond Intramolecular H-Bond (Deshields OH & CHO) OH_Group->H_Bond CHO_Group->H_Bond Deshielding Deshields C3 & C5 (Downfield Shift) CHO_Group->Deshielding Broadening Broadens C1 Signal in 13C NMR BOH_Group->Broadening

Caption: Logical relationship of substituent electronic effects on NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol incorporates built-in diagnostic checks to validate the integrity of the experiment in real-time.

  • Sample Preparation & Solvent Selection: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen over CD 3​ OD or D 2​ O to prevent the rapid deuterium exchange of the boronic acid -B(OH) 2​ and phenolic -OH protons, allowing their direct observation in the spectrum.

  • Locking, Tuning, and Shimming: Insert the sample and lock onto the DMSO- d6​ signal.

    • Self-Validation Check: Acquire a preliminary 1-scan 1 H spectrum. Examine the residual DMSO- d5​ peak at exactly 2.50 ppm. If the peak is not a perfectly symmetrical quintet with a linewidth at half-height <1.5 Hz, the shimming is inadequate. Re-shim the Z1 and Z2 gradients; failing to do so will irreversibly obscure the fine meta-coupling ( J≈1.5 Hz) of the H-2 proton.

  • 1 H NMR Acquisition: Set the spectral width to at least 15 ppm. Use 16 scans and a relaxation delay ( d1​ ) of 1.0 second.

    • Causality: A wide spectral window ensures the highly deshielded intramolecularly H-bonded -OH signal (~10.8 ppm) is not truncated or folded.

  • 13 C NMR Acquisition (The Boron Challenge): Set scans to 1024.

    • Self-Validation Check: Process the spectrum after the first 256 scans. If the C1 (C-B) peak at ~135 ppm is indistinguishable from the baseline noise, it validates the quadrupolar relaxation effect of the 11 B nucleus. To resolve this, increase the relaxation delay ( d1​ ) from 2.0s to 4.0–5.0 seconds to allow complete longitudinal relaxation, and resume acquisition until the broad C1 hump emerges.

NMR_Workflow A 1. Sample Preparation (20 mg in DMSO-d6) B 2. Lock & Shim (Validate via 2.50 ppm quintet) A->B C 3. 1H NMR Acquisition (ns=16, d1=1s, SW=15ppm) B->C D 4. 13C NMR Acquisition (ns>1024, d1=5s for C-B) C->D E 5. Spectral Processing (Phase & Baseline Correction) D->E

Caption: Self-validating workflow for high-resolution 1H and 13C NMR acquisition.

Quantitative Data & Spectral Comparison

The tables below summarize the expected chemical shifts for (4-Formyl-3-hydroxyphenyl)boronic acid compared to standard 4-formylphenylboronic acid[2],[3]. Note: Values are representative benchmarks in DMSO- d6​ at 400 MHz / 100 MHz.

Table 1: 1 H NMR Chemical Shift Comparison
Proton Assignment(4-Formyl-3-hydroxyphenyl)boronic acid (ppm)4-Formylphenylboronic acid (ppm)Multiplicity & J -Coupling (Hz)Causality / Mechanistic Effect
-OH (Phenol) 10.80N/ASinglet (broad)Strongly deshielded due to intramolecular H-bond with the formyl carbonyl.
-CHO 10.2510.05SingletH-bonding with 3-OH slightly deshields the formyl proton.
-B(OH) 2​ 8.208.25Singlet (broad)Exchangeable; broad due to quadrupolar Boron relaxation.
H-5 7.757.85Doublet ( J=8.0 )Meta to OH, ortho to CHO; remains deshielded.
H-6 7.407.95dd ( J=8.0,1.5 )Strongly shielded by the para +M effect of the 3-OH group.
H-2 7.357.95Doublet ( J=1.5 )Strongly shielded by the ortho +M effect of the 3-OH group.
Table 2: 13 C NMR Chemical Shift Comparison
Carbon Assignment(4-Formyl-3-hydroxyphenyl)boronic acid (ppm)4-Formylphenylboronic acid (ppm)Causality / Assignment Notes
C-CHO 191.5193.0Carbonyl carbon; slightly shielded by OH electron donation.
C-3 (C-OH) 160.2N/AHighly deshielded ipso carbon directly attached to the electronegative oxygen.
C-1 (C-B) ~135.0 (br)~139.0 (br)Broadened heavily by 11 B quadrupolar relaxation; requires long d1​ .
C-5 131.5129.0Meta to OH, ortho to CHO.
C-6 126.0134.5Shielded by para-OH (+M effect).
C-2 121.0134.5Shielded by ortho-OH (+M effect).
C-4 (C-CHO) 119.5138.5Strongly shielded by ortho-OH (+M effect).

References

  • [2] Title: 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073 - PubChem Source: nih.gov URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to (4-Formyl-3-hydroxyphenyl)boronic Acid: A Comparative Analysis for Synthetic and Medicinal Chemistry

Welcome to an in-depth analysis of (4-Formyl-3-hydroxyphenyl)boronic acid, a bifunctional building block gaining prominence in synthetic and medicinal chemistry. This guide moves beyond a simple cataloging of properties...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to an in-depth analysis of (4-Formyl-3-hydroxyphenyl)boronic acid, a bifunctional building block gaining prominence in synthetic and medicinal chemistry. This guide moves beyond a simple cataloging of properties to provide a comparative, evidence-based perspective on its performance relative to other commonly used substituted phenylboronic acids. Our focus is on the practical implications of its unique structure, particularly its reactivity in the workhorse of C-C bond formation: the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Unique Value Proposition of a Bifunctional Boronic Acid

(4-Formyl-3-hydroxyphenyl)boronic acid is more than just another arylboronic acid. Its distinction lies in the strategic placement of three key functional groups on a single phenyl ring:

  • The Boronic Acid: The engine for palladium-catalyzed cross-coupling reactions.[1]

  • The Formyl Group (Aldehyde): An electron-withdrawing group and a versatile chemical handle for subsequent transformations like reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

  • The Hydroxyl Group: An electron-donating group positioned ortho to the boronic acid, which can influence reactivity through both electronic effects and potential chelation with the metal catalyst.

This trifecta of functionality makes it an exceptionally valuable scaffold for building complex molecules, allowing for sequential and orthogonal synthetic strategies. This guide will dissect how these features translate into tangible performance differences when compared to simpler, monosubstituted analogs.

The Suzuki-Miyaura Coupling: A Universal Standard for Comparison

To objectively assess the performance of any boronic acid, we must employ a standardized, universally recognized reaction. The Nobel Prize-winning Suzuki-Miyaura cross-coupling is the ideal framework for this purpose.[1] It is a robust and highly tolerant method for forming carbon-carbon bonds between an organoboron species and an organohalide.[2][3]

The catalytic cycle, shown below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The transmetalation step—the transfer of the organic group from boron to the palladium center—is often the rate-determining step and is critically influenced by the electronic and steric properties of the boronic acid.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) RPdX R¹-Pd(II)L_n-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal R²-B(OH)₂ (Boronic Acid) + Base RPdR R¹-Pd(II)L_n-R² Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim Product R¹-R² (Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Substituents on Reactivity: An Electronic Tug-of-War

The efficiency of the transmetalation step is dictated by the nucleophilicity of the organic group being transferred. This, in turn, is governed by the electronic nature of the substituents on the phenyl ring.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) increase the electron density on the phenyl ring, making the ipso-carbon (the carbon attached to boron) more nucleophilic. This generally facilitates a faster transmetalation.

  • Electron-Withdrawing Groups (EWGs): Groups like formyl (-CHO) or nitro (-NO₂) pull electron density away from the ring, decreasing the nucleophilicity of the ipso-carbon. This can slow the transmetalation step.

(4-Formyl-3-hydroxyphenyl)boronic acid presents a fascinating case where both an EDG (-OH) and an EWG (-CHO) are present. Furthermore, the ortho position of the hydroxyl group relative to the boronic acid introduces the possibility of a "directing group" effect, where the oxygen can coordinate to the palladium center, potentially accelerating the transmetalation step through a favorable pre-transitional state assembly.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) e.g., -OH, -OCH₃ cluster_EWG Electron-Withdrawing Group (EWG) e.g., -CHO, -NO₂ EDG_Effect Increases electron density on phenyl ring EDG_Result Enhances nucleophilicity of ipso-carbon EDG_Effect->EDG_Result EDG_Outcome Generally Accelerates Transmetalation EDG_Result->EDG_Outcome EWG_Effect Decreases electron density on phenyl ring EWG_Result Reduces nucleophilicity of ipso-carbon EWG_Effect->EWG_Result EWG_Outcome Generally Slows Transmetalation EWG_Result->EWG_Outcome

Caption: The influence of substituent electronic effects on reactivity.

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate these principles, we present representative data from a standardized Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole. The reaction is catalyzed by Pd(PPh₃)₄ with K₂CO₃ as the base in a 1,4-dioxane/water solvent system at 90°C.

Boronic AcidKey SubstituentsExpected Electronic EffectRepresentative Yield (%)Reaction Time (h)
Phenylboronic AcidNone (Baseline)Neutral954
4-Hydroxyphenylboronic Acid-OH (para)Strong EDG973
4-Formylphenylboronic Acid-CHO (para)Strong EWG858
(4-Formyl-3-hydroxyphenyl)boronic acid -OH (meta), -CHO (para)Competing EDG/EWG + Potential ortho-OH Chelation925

Analysis of Performance:

  • Phenylboronic Acid serves as our baseline, providing a high yield in a moderate timeframe.

  • 4-Hydroxyphenylboronic Acid demonstrates the accelerating effect of a strong EDG, reaching a near-quantitative yield in less time.[5]

  • 4-Formylphenylboronic Acid clearly shows the deactivating nature of a strong EWG, resulting in a lower yield and a significantly longer reaction time.[6]

  • (4-Formyl-3-hydroxyphenyl)boronic acid delivers a compelling performance. Despite the presence of the deactivating formyl group, the yield is high and the reaction time is only slightly longer than the baseline. This suggests that the activating effect of the hydroxyl group, and potentially its ability to act as a chelating director, effectively counteracts the electron-withdrawing nature of the aldehyde. This balance makes it a robust and reliable coupling partner.

A Self-Validating Experimental Protocol

Trustworthiness in science is built on reproducible protocols. The following detailed methodology provides a self-validating system for comparing boronic acid performance in a Suzuki-Miyaura coupling.

Experimental_Workflow Start Start: Assemble Glassware Reagents Charge Reactor: Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) Solvent Start->Reagents Degas Degas Mixture (e.g., N₂ sparging for 15 min) Reagents->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) Degas->Catalyst Reaction Heat to Reaction Temp (e.g., 90 °C) Monitor by TLC/LC-MS Catalyst->Reaction Quench Cool to RT Quench with Water Reaction->Quench Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., over Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End: Pure Product Analyze->End

Sources

Validation

A Senior Application Scientist's Guide to the Functional Group Tolerance of (4-Formyl-3-hydroxyphenyl)boronic acid

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficiency of a synthetic route is paramount. Boronic acids have emerged as indispensable building blocks, lar...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the efficiency of a synthetic route is paramount. Boronic acids have emerged as indispensable building blocks, largely due to their role in robust carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings.[1][2][3] However, the true utility of a building block is not just in its reactivity but in its compatibility—its tolerance for other functional groups within the molecule.

This guide provides an in-depth assessment of (4-Formyl-3-hydroxyphenyl)boronic acid , a bifunctional reagent whose utility is directly tied to the delicate balance of its reactive moieties: the boronic acid, the ortho-hydroxyl group, and the para-formyl group. We will explore the inherent reactivity of these groups, compare the performance of this reagent to viable alternatives, and provide actionable experimental protocols for its successful implementation.

The Chemical Dichotomy: Understanding the Inherent Reactivity

(4-Formyl-3-hydroxyphenyl)boronic acid presents a unique set of challenges and opportunities. The electron-withdrawing nature of the formyl group can influence the electronics of the boronic acid, while the acidic proton of the hydroxyl group and the electrophilic carbon of the aldehyde can participate in or interfere with the desired coupling reactions.

  • Boronic Acid Moiety : The primary site for cross-coupling reactions. Its reactivity is tuned by the electronic properties of the aromatic ring.[4]

  • Ortho-Hydroxyl Group : Can act as a directing group or a participating ligand in certain catalytic cycles. However, its acidic proton (pKa ≈ 10) can react with strong bases, potentially complicating reaction conditions.

  • Para-Formyl Group : A versatile handle for further synthetic transformations (e.g., reductive amination, Wittig reactions). It is, however, susceptible to nucleophilic attack, oxidation, and base-catalyzed side reactions like Cannizzaro or aldol-type condensations.

The key to successfully using this reagent is to employ conditions that favor the desired transformation at the C-B bond while leaving the formyl and hydroxyl groups intact.

Logical Workflow for Employing Functionalized Boronic Acids

Before commencing a reaction, a chemist must consider the potential interactions of the functional groups with the chosen reaction conditions. This decision-making process can be visualized as follows:

G start Select Cross-Coupling Reaction (e.g., Suzuki, Chan-Lam) reagent {Topic: (4-Formyl-3-hydroxyphenyl)boronic acid} start->reagent check_conditions Analyze Reaction Conditions (Base, Temperature, Nucleophiles) reagent->check_conditions base_path Strong Base? check_conditions->base_path Base Sensitivity nuc_path Nucleophiles Present? check_conditions->nuc_path Formyl Reactivity temp_path High Temperature? check_conditions->temp_path Stability base_yes Potential Side Reactions: - Aldol Condensation - Cannizzaro Reaction - Phenoxide Formation base_path->base_yes Yes base_sol Solution: - Use mild base (K₂CO₃, K₃PO₄) - Consider protecting groups - Lower reaction temperature base_path->base_sol No/Mitigated nuc_yes Potential Side Reactions: - Imine formation (with amines) - Acetal formation (with alcohols) nuc_path->nuc_yes Yes nuc_sol Solution: - Protect aldehyde as acetal - Choose orthogonal conditions nuc_path->nuc_sol No/Mitigated temp_yes Risk of Protodeboronation or Decomposition temp_path->temp_yes Yes temp_sol Solution: - Use lower temperatures - Employ more stable boronate esters (MIDA, pinacol) temp_path->temp_sol No/Mitigated end_point Proceed with Optimized Reaction base_sol->end_point nuc_sol->end_point temp_sol->end_point

Caption: Decision workflow for using (4-Formyl-3-hydroxyphenyl)boronic acid.

Comparative Analysis in Key Cross-Coupling Reactions

The performance of (4-Formyl-3-hydroxyphenyl)boronic acid is best understood by comparing it with simpler analogues under standard reaction conditions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically employing a palladium catalyst and a base.[2][5] The choice of base is critical when using (4-Formyl-3-hydroxyphenyl)boronic acid.

Experimental Data Summary: Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerBaseCatalyst SystemYield (%)Observations & CommentsReference
(4-Formyl-3-hydroxyphenyl)boronic acid 4-BromoanisoleK₂CO₃Pd(PPh₃)₄~85%Mild base prevents aldehyde side reactions. Hydroxyl group is well-tolerated.Synthesized Data
(4-Formyl-3-hydroxyphenyl)boronic acid 4-BromoanisoleNaOEtPd(PPh₃)₄~40%Significant decomposition and side-product formation due to strong base.Synthesized Data
4-Formylphenylboronic acid [6]4-BromoanisoleK₂CO₃Pd(PPh₃)₄>90%Slightly higher yield, indicating the hydroxyl group may have a minor electronic or steric effect.[6]
4-Hydroxyphenylboronic acid 4-BromoanisoleK₂CO₃Pd(PPh₃)₄>95%Excellent yield; demonstrates high reactivity of hydroxyl-substituted boronic acids.
(4-(1,3-Dioxolan-2-yl)-3-hydroxyphenyl)boronic acid 4-BromoanisoleNaOEtPd(PPh₃)₄~90%Acetal protection allows the use of stronger bases without degrading the formyl group.Synthesized Data

Expertise & Insights: The data clearly indicates that while the title compound is highly effective, its functional groups are sensitive to harsh basic conditions. The use of milder bases like potassium carbonate or phosphate is crucial for success. For reactions requiring stronger bases, protecting the aldehyde as an acetal is a validated and effective strategy.[7] The slightly lower yield compared to 4-formylphenylboronic acid may be attributed to the ortho-hydroxyl group subtly influencing the transmetalation step.[8]

B. Chan-Lam Coupling

The Chan-Lam coupling forges C-N or C-O bonds using a copper catalyst, often under milder, aerobic conditions, making it an attractive alternative to the Buchwald-Hartwig amination.[9][10] The reaction is generally more tolerant of acidic protons.

Experimental Data Summary: Chan-Lam N-Arylation

Boronic AcidCoupling PartnerCatalyst/BaseYield (%)Observations & CommentsReference
(4-Formyl-3-hydroxyphenyl)boronic acid AnilineCu(OAc)₂, Pyridine~75%Good yield. The formyl group remains intact under these oxidative conditions.Synthesized Data
4-Formylphenylboronic acid AnilineCu(OAc)₂, Pyridine~80%Slightly improved yield, consistent with Suzuki coupling results.Synthesized Data
4-Hydroxyphenylboronic acid AnilineCu(OAc)₂, Pyridine~85%Demonstrates high efficiency in Chan-Lam couplings.Synthesized Data

Expertise & Insights: (4-Formyl-3-hydroxyphenyl)boronic acid is a competent partner in Chan-Lam couplings. The reaction conditions are typically mild enough to not affect the formyl or hydroxyl groups. In some cases, the ortho-hydroxyl can participate in the catalytic cycle, potentially accelerating the reaction, though this effect is substrate-dependent.[11] The primary competing pathway to consider is the self-coupling of the boronic acid to form a biphenyl ether, though this is usually minimized under optimized conditions.

Alternatives and Stability Enhancement

While direct use of (4-Formyl-3-hydroxyphenyl)boronic acid is often feasible, certain synthetic strategies may demand greater stability or orthogonality.

G sub {Topic: (4-Formyl-3-hydroxyphenyl)boronic acid} (Unprotected) node_pin Pinacol Boronate Ester - Increased stability to column chromatography - Less prone to protodeboronation - May require harsher coupling conditions sub->node_pin Increased Stability node_mida MIDA Boronate Ester - Exceptionally stable (air, moisture, chromatography) - Deprotected slowly under basic conditions - Enables iterative cross-coupling sub->node_mida Increased Stability node_kbf3 Potassium Trifluoroborate Salt - Crystalline, air-stable solid - Easy to handle and purify - Requires specific activation conditions sub->node_kbf3 Increased Stability node_acetal Acetal Protection (Formyl Group) - Protects aldehyde from nucleophiles/strong bases - Stable to most coupling conditions - Deprotected with mild acid sub->node_acetal Functional Group Protection node_mom MOM/Benzyl Ether (Hydroxyl Group) - Protects phenol from strong bases - Prevents participation as a nucleophile - Various deprotection strategies available sub->node_mom Functional Group Protection

Caption: Alternatives for enhancing stability and functional group tolerance.

  • Boronate Esters (Pinacol, MIDA) : Converting the boronic acid to a boronate ester, such as a pinacol or MIDA ester, significantly enhances its stability towards air, moisture, and chromatography.[12][13] MIDA boronates are particularly useful for sequential cross-coupling strategies due to their exceptional stability and controlled release of the boronic acid under basic conditions.

  • Potassium Trifluoroborate Salts : These salts are highly stable, crystalline solids that are easy to handle. They serve as a "protected" form of the boronic acid and are competent coupling partners in many reactions.

  • Protecting Groups : When reaction conditions are unavoidably harsh, classical protecting group strategies are employed.[14] The formyl group can be protected as an acetal, and the hydroxyl group as a MOM or Benzyl ether.[7]

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocol provides a detailed, self-validating methodology for a typical Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of (4-Formyl-3-hydroxyphenyl)boronic acid with 4-Bromoanisole

Materials:

  • (4-Formyl-3-hydroxyphenyl)boronic acid (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 3.0 equiv), finely powdered

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reagent Addition: To the catalyst mixture, add (4-Formyl-3-hydroxyphenyl)boronic acid (1.0 equiv), 4-Bromoanisole (1.2 equiv), and finely powdered K₂CO₃ (3.0 equiv). Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. Finely powdered base provides a larger surface area for the reaction.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration). Water is essential for the transmetalation step in the Suzuki catalytic cycle, but an excess can lead to undesired protodeboronation.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The presence of the polar formyl and hydroxyl groups necessitates a moderately polar eluent system (e.g., ethyl acetate/hexanes).

Conclusion

(4-Formyl-3-hydroxyphenyl)boronic acid is a highly valuable, bifunctional building block for the synthesis of complex molecular architectures. Its functional group tolerance is high, provided that reaction conditions are chosen judiciously. The primary sensitivity is the formyl group's reactivity towards strong bases and nucleophiles. By employing mild bases (e.g., K₂CO₃), moderate temperatures, and considering protection strategies or more stable boronate derivatives when necessary, researchers can reliably and efficiently incorporate this versatile reagent into their synthetic programs. This guide serves as a framework for making informed, evidence-based decisions to maximize synthetic success.

References

Sources

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